Bromotrifluoromethane
Description
Structure
3D Structure
Properties
IUPAC Name |
bromo(trifluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrF3/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQBQGAPKAMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrF3 | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026415 | |
| Record name | Bromotrifluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromotrifluoromethane appears as a colorless, odorless gas at room conditions Shipped as a liquid confined under its own vapor pressure. Noncombustible. Nontoxic but can asphyxiate by the displacement of air. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor, Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane, bromotrifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluorobromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIFLUOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/592 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trifluorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-72 °F at 760 mmHg (NIOSH, 2023), -57.8 °C @ 760 mm Hg, -58 °C, -72 °F | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIFLUOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/592 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trifluorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.03 % (NIOSH, 2023), Sol in chloroform, 0.03% in water, Solubility in water: none, 0.03% | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Trifluorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.5800 g/ml @ 20 °C (liq), Critical volume: 200 cu m/mol; critical density: 0.745 g/cu cm; specific heat of liquid: 0.208 cal/g at 25 °C; specific heat of vapor: 0.112 cal/g at 25 °C and 1 atm., Relative density (water = 1): 1.5, 5.14(relative gas density) | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Trifluorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.14 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.8 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.14 | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIFLUOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/592 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
greater than 1 atm (NIOSH, 2023), 1.22X10+4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1434, >1 atm | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIFLUOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/592 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trifluorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless gas [Note: Shipped as a liquefied compressed gas.] | |
CAS No. |
75-63-8 | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromotrifluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotrifluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bromotrifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromotrifluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotrifluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52231LCA7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIFLUOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/592 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methane, bromotrifluoro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/PA52C768.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-267 °F (NIOSH, 2023), -172 °C, -168 °C, -267 °F | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIFLUOROBROMOMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/592 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trifluorobromomethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
CBrF3 chemical properties and reactivity profile
An In-depth Technical Guide on the Chemical Properties and Reactivity Profile of Bromotrifluoromethane (CBrF3)
Introduction
This compound, commonly known by its chemical formula CBrF3, is an organic halide. It is also recognized by various trade names and code numbers, including Halon 1301, Freon 13B1, and BTM.[1] Historically, it was widely utilized as an effective gaseous fire suppression agent, particularly in protecting valuable assets such as aircraft, mainframe computers, and telecommunications centers.[2] Its application stemmed from its effectiveness and low toxicity compared to other agents like bromochloromethane.[1] However, due to its significant impact on stratospheric ozone depletion, its use has been largely phased out under international agreements. CBrF3 is a man-made substance and a major contributor of bromine to the Earth's stratosphere.[3] This guide provides a comprehensive overview of the chemical properties and reactivity profile of CBrF3 for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a colorless, odorless gas under standard conditions.[4][5] It is typically shipped as a liquefied compressed gas under its own vapor pressure.[4] While it is considered non-combustible and has low toxicity, it can act as an asphyxiant by displacing air.[4][5] Direct contact with the liquid form can cause frostbite due to rapid evaporative cooling.[4]
Table 1: Physical and Chemical Properties of CBrF3
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | Halon 1301, Trifluorobromomethane, Freon 13B1, R 13B1 | [1][2][6] |
| Molecular Formula | CBrF3 | [2][4] |
| Molar Mass | 148.91 g/mol | [2][4][7] |
| Appearance | Colorless gas | [2][4] |
| Odor | Odorless | [1][4] |
| Density (liquid) | 1.538 g/cm³ at -58 °C | [1][2] |
| Vapor Density (air=1) | 5.14 | [5][8] |
| Melting Point | -167.78 °C (-270.00 °F) | [1][2] |
| Boiling Point | -57.75 °C (-71.95 °F) at 760 mmHg | [1][2][5] |
| Vapor Pressure | 1434 kPa at 20 °C | [1][2] |
| Water Solubility | 0.03 g/L at 20 °C (Slightly soluble) | [2][5][8] |
| Octanol/Water Partition Coefficient (log P) | 1.86 | [1][2] |
| Critical Temperature | 66.9 °C (340.08 K) | [2][7] |
| Critical Pressure | 3.956 MPa (39.56 bar) | [2][7] |
| Critical Density | 744.55 kg/m ³ | [7] |
| Ionization Energy | 11.78 eV | [5][9] |
| Ozone Depletion Potential (ODP) | 10 (where CCl3F = 1) | [2] |
| Enthalpy of Formation (ΔfH°gas) | -648.94 kJ/mol | [10] |
Reactivity Profile
Under normal conditions, this compound is chemically stable and relatively inert.[8][9] However, under specific energetic conditions such as high temperatures or ultraviolet radiation, it exhibits significant reactivity.
Thermal Decomposition and Pyrolysis
CBrF3 begins to decompose at temperatures between 400-500 °C.[4] In the presence of hydrogen and oxygen sources, such as during a fire, its thermal decomposition yields toxic and corrosive products.[4] These include hydrogen fluoride (B91410) (HF), hydrogen bromide (HBr), bromine (Br2), and carbonyl halides like carbonyl fluoride and carbonyl bromide.[4][11][12] Pressurized containers of CBrF3 may rupture or explode if exposed to prolonged heat or fire.[5][8]
Atmospheric Photolysis and Ozone Depletion
CBrF3 is predominantly removed from the atmosphere via photolysis by ultraviolet (UV) radiation in the stratosphere, specifically at wavelengths between 200 and 225 nm.[3] This process cleaves the relatively weak Carbon-Bromine bond, releasing a bromine radical (Br•).[13][14] The resulting bromine atom acts as a catalyst in the destruction of ozone (O3), contributing significantly to ozone layer depletion.[13] The atmospheric lifetime of CBrF3 is estimated to be approximately 75 years.[3] Reaction with the hydroxyl radical (OH) in the troposphere is a negligible loss process.[3]
Reactivity with Metals and Other Compounds
CBrF3 can react exothermically with certain metals. It is known to react with aluminum, potentially producing enough heat to melt the metal.[4][5] This reactivity appears to be dependent on the degree of fluorination and vapor pressure.[4][5] Incompatible materials to be avoided include alkaline earth metals, alkalis, and powdered metals such as aluminum, zinc, and beryllium, as they may react or accelerate decomposition.[15]
At elevated temperatures (673-1053 K), CBrF3 reacts with methane (B114726) (CH4) in the gas phase.[16] This reaction significantly increases the conversion of CBrF3 compared to its thermal decomposition alone.[16] The major products of this reaction include fluoroform (CHF3), methyl bromide (CH3Br), and 1,2-difluoroethene (B157984) (C2H2F2), in addition to HBr and HF.[16] CBrF3 also serves as a precursor in organic synthesis for reagents like trifluoromethyltrimethylsilane.[1]
Experimental Protocols: Pyrolysis Toxicity Assessment
Detailed experimental protocols are best sourced from primary scientific literature. However, based on published studies, a general methodology for assessing the inhalation toxicity of CBrF3 pyrolysis products can be outlined.[11][17][18]
Objective: To determine the concentration at which the pyrolysis products of CBrF3 are lethal to 50% of a test population (LC50) over a specified exposure time.
Methodology Outline:
-
Pyrolysis Setup: CBrF3 gas is mixed with air and passed through a high-temperature tube furnace or flame, often at temperatures around 800°C, to induce decomposition.[11][17]
-
Exposure Chamber: The resulting mixture of pyrolysis products and air is directed into a sealed inhalation chamber containing test subjects (e.g., albino rats).[11][17]
-
Concentration Control: The initial concentration of CBrF3 entering the pyrolysis setup is precisely controlled and varied across different experimental groups.[17]
-
Exposure: Animals are exposed to the pyrolysis products for a fixed duration, for example, 15 minutes.[11][17]
-
Product Analysis: The composition of the pyrolysis products (e.g., HF, HBr) is identified and quantified using methods like spectrophotometry and volumetric analysis.[11]
-
Observation: Following exposure, the subjects are observed for a set period (e.g., 14 days) to monitor for signs of toxicity and mortality.[17][18]
-
Data Analysis: The mortality data is statistically analyzed to calculate the LC50 value, expressed in terms of the initial CBrF3 concentration that was pyrolyzed.[11][17]
Safety and Handling
Proper safety precautions are critical when handling CBrF3, especially in its liquefied form.
-
Ventilation: Work should be conducted in a well-ventilated area to prevent the displacement of oxygen and avoid inhalation.[9][15][19] Confined spaces should not be entered without adequate ventilation or a self-contained breathing apparatus (SCBA).[8][19]
-
Personal Protective Equipment (PPE): When handling the liquid, impervious, cold-insulating gloves and chemical splash goggles are necessary to prevent frostbite and eye contact.[4][15] Under normal conditions with adequate ventilation, respiratory protection may not be required, but an SCBA is essential in case of a spill or leak.[8][15]
-
Storage: CBrF3 should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[8][15] Cylinders must be properly secured.[8]
-
Incompatibilities: Avoid contact with powdered metals (aluminum, zinc), alkalis, and alkaline earth metals.[15]
-
Exposure Effects: Inhalation of high concentrations can act as an asphyxiant and may cause central nervous system effects such as dizziness, confusion, and loss of consciousness.[2][8][12] It may also sensitize the heart muscle to epinephrine-like compounds.[15]
Conclusion
This compound (CBrF3) is a compound with a dual nature. It is remarkably stable and inert under ambient conditions, which made it an excellent fire suppressant. However, under the influence of heat or UV radiation, it becomes highly reactive. Its thermal decomposition produces hazardous acidic and toxic gases, while its atmospheric photolysis generates bromine radicals that catalytically destroy stratospheric ozone. A thorough understanding of its physical properties, reactivity profile, and decomposition pathways is essential for managing its environmental legacy and ensuring safety in any remaining research or specialized applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]
- 4. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound (CAS 75-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]
- 8. caspaerospace.com [caspaerospace.com]
- 9. Gas detectors and respiratory protection equipments CBrF3 (R1301 (this compound)), CAS number 75-63-8 [en.gazfinder.com]
- 10. This compound [webbook.nist.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. researchgate.net [researchgate.net]
- 15. refrigerants.com [refrigerants.com]
- 16. Research Portal [researchportal.murdoch.edu.au]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. tandfonline.com [tandfonline.com]
- 19. kiddetechnologies.com [kiddetechnologies.com]
An In-Depth Technical Guide to the Physical Properties of Trifluorobromomethane at STP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trifluorobromomethane (CBrF₃), also known as Halon 1301. The data and methodologies presented herein are curated to support advanced research and development applications. Standard Temperature and Pressure (STP) are defined as 0 °C (273.15 K) and 1 atm.
Core Physical Properties
Trifluorobromomethane is a colorless, non-combustible gas with a slight ethereal odor under standard conditions.[1][2][3][4][5] It is typically shipped as a liquefied compressed gas under its own vapor pressure.[1][4][5] Due to its chemical inertness and high density, it has historically been used in fire suppression systems and as a refrigerant.[6]
Quantitative Data Summary
The physical properties of trifluorobromomethane at or near STP are summarized in the table below. These values are critical for modeling its behavior in various experimental and industrial processes.
| Property | Value | Units | Notes and Citations |
| Molecular Formula | CBrF₃ | - | [2][3][7] |
| Molar Mass | 148.91 | g/mol | [1][2][3][8] |
| Boiling Point | -57.8 | °C | At 1 atm.[6][7][9] |
| Melting Point | -168 | °C | [5][7] |
| Vapor Pressure | >1 | atm | At STP, Trifluorobromomethane is a gas, so its pressure equals the surrounding pressure. The vapor pressure is greater than 1 atm at 20°C.[1][2][3][10] |
| Vapor Density | 5.14 | (Air = 1) | Significantly heavier than air.[1][2][4] |
| Water Solubility | 0.03 | % by weight | Slightly soluble in water.[1][3][11] |
| Appearance | Colorless Gas | - | [1][2][3][4] |
| Odor | Odorless to Slight Ethereal | - | [1][2][5] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is fundamental to chemical science. The following sections detail the standard methodologies for measuring the key properties of volatile compounds like trifluorobromomethane.
1. Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12][13] For volatile compounds, a simple distillation method is effective.[12][14][15]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
-
Procedure:
-
The liquid sample (at least 5 mL) is placed in the distillation flask along with boiling chips.[15]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises, surrounds the thermometer bulb, and enters the condenser.
-
The temperature is recorded when it stabilizes during a steady distillation rate. This constant temperature is the boiling point.[16]
-
The ambient barometric pressure must be recorded, as boiling point is pressure-dependent.[12]
-
2. Melting Point Determination (Capillary Method)
The melting point is the temperature at which a substance transitions from solid to liquid.[17] For crystalline solids, this is typically a sharp, well-defined temperature.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a sealed capillary tube, and a thermometer.[18]
-
Procedure:
-
A small, dry sample of the solidified compound is packed into a capillary tube to a height of 2-3 mm.[18][19]
-
The capillary tube is placed in the heating block of the melting point apparatus.[19]
-
The sample is heated rapidly to about 15 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute for accurate measurement.[19]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied. A narrow range (0.5-1.0 °C) indicates a pure sample.
-
3. Gas Density Determination (Ideal Gas Law Approximation)
The density of a gas can be determined by measuring the mass of a known volume at a specific temperature and pressure.
-
Apparatus: A gas-tight syringe or a glass bulb of known volume, a milligram balance, and a barometer/manometer.[20][21]
-
Procedure:
-
The mass of an empty, evacuated gas-tight syringe or bulb is accurately measured.[21]
-
The container is filled with trifluorobromomethane at a known temperature and pressure (STP conditions: 0 °C and 1 atm).
-
The filled container is re-weighed to determine the mass of the gas.[21]
-
The density is calculated using the formula: ρ = mass / volume.
-
For real gases, an extrapolation method, where the ratio of density to pressure (ρ/P) is plotted against pressure and extrapolated to zero pressure, can be used to correct for non-ideal behavior.[21]
-
4. Vapor Pressure Determination (Static Method)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The OECD Test Guideline 104 outlines several methods, including the static method.[22][23][24][25]
-
Apparatus: A thermostated sample container connected to a pressure measuring device (manometer) and a vacuum pump.
-
Procedure:
-
A small amount of the sample is placed in the container.
-
The sample is thoroughly degassed to remove any dissolved air, often by repeated freeze-pump-thaw cycles.[26]
-
The container is brought to the desired temperature (e.g., 0 °C) in a thermostat bath, and the system is allowed to reach equilibrium.[26]
-
Once the pressure reading on the manometer stabilizes, the value is recorded as the vapor pressure at that temperature.[26] Measurements should be taken at several temperatures to establish a vapor pressure curve.[22][24]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a volatile compound like trifluorobromomethane.
Caption: Workflow for Physical Property Characterization.
References
- 1. BROMOTRIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. TRIFLUOROBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]
- 3. Trifluorobromomethane [ichapps.com]
- 4. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 75-63-8 | CAS DataBase [m.chemicalbook.com]
- 6. acs.org [acs.org]
- 7. 75-63-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 9. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 10. nj.gov [nj.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. vernier.com [vernier.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemconnections.org [chemconnections.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Determination of Melting Point [wiredchemist.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. flinnsci.com [flinnsci.com]
- 21. scranton.edu [scranton.edu]
- 22. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Kitaplar [books.google.com.tr]
- 23. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 24. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]
- 25. oecd.org [oecd.org]
- 26. consilab.de [consilab.de]
Discovery and history of Bromotrifluoromethane
An In-depth Technical Guide to the Discovery and History of Bromotrifluoromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, widely known by its industrial designation Halon 1301, is a haloalkane with the chemical formula CBrF₃. First synthesized in the mid-20th century, it became the cornerstone of gaseous fire suppression systems for decades due to its high efficiency and low toxicity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It details the experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates key processes through diagrams. The guide also discusses the mechanism of its renowned fire-extinguishing action and the subsequent international regulations that led to the phasing out of its production due to its significant environmental impact as an ozone-depleting substance.
Introduction
This compound is a colorless, odorless, non-combustible gas at standard conditions.[1][2] Its journey from a laboratory curiosity to a critical component in fire safety, and its eventual decline due to environmental concerns, offers a compelling case study in the lifecycle of a chemical product. This document aims to provide a detailed technical account of this journey for a scientific audience.
Discovery and History
The synthesis of this compound and other bromofluorocarbons was first reported in 1946 by T. J. Brice, W. H. Pearlson, and J. H. Simons at Pennsylvania State College (now Penn State).[2][3][4][5] Their general method involved the reaction of hydrogen-containing fluorocarbons with molecular bromine at elevated temperatures.
In the late 1940s, a joint venture between the U.S. Army and Purdue University further investigated its properties, leading to its development as a highly effective fire-extinguishing agent.[6] It was commercialized by DuPont in 1954 and introduced as a gaseous fire suppression agent in the 1960s under the trade name Halon 1301.[6]
Its low toxicity and high effectiveness made it the agent of choice for protecting high-value assets where water damage would be catastrophic, such as in mainframe computer rooms, telecommunication centers, museums, aircraft, and military vehicles.[2][3][6][7] The production of Halon 1301 was phased out in developed countries in 1994 under the Montreal Protocol due to its high ozone depletion potential.[2] However, its use continues in critical applications like aviation and military systems, supplied by recycled and reclaimed stocks.[2][8]
Physicochemical Properties
This compound is a stable and relatively inert compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | CBrF₃ |
| Molar Mass | 148.91 g/mol |
| Appearance | Colorless, odorless gas |
| Boiling Point | -57.75 °C |
| Melting Point | -167.78 °C |
| Density (liquid at -58°C) | 1.538 g/cm³ |
| Vapor Pressure (at 20°C) | 1434 kPa |
| Water Solubility (at 20°C) | 0.03 g/L |
| Ozone Depletion Potential (ODP) | 10 (relative to CFC-11) |
| Global Warming Potential (GWP) | 7140 (over 100 years) |
(Data sourced from multiple references)
Synthesis of this compound
Several methods for the synthesis of this compound have been developed over the years. The most common commercial method involves a two-step process starting from chloroform (B151607). Other methods include direct bromination of trifluoromethane (B1200692) and halogen exchange reactions.
Commercial Synthesis from Chloroform
This process involves the fluorination of chloroform to produce trifluoromethane (fluoroform), followed by the bromination of the intermediate.
Step 1: Fluorination of Chloroform Chloroform is reacted with hydrogen fluoride (B91410) to yield trifluoromethane.
CHCl₃ + 3HF → CHF₃ + 3HCl
Step 2: Bromination of Trifluoromethane The resulting trifluoromethane is then reacted with elemental bromine at high temperatures to produce this compound.
CHF₃ + Br₂ → CBrF₃ + HBr
Experimental Protocols
An alternative method for the preparation of this compound involves a zinc-bromide-carbon catalyzed chloride exchange reaction of trifluorochloromethane with hydrogen bromide.[5][6]
Materials:
-
Trifluorochloromethane (CClF₃)
-
Hydrogen bromide (HBr)
-
Zinc bromide (ZnBr₂) on an activated carbon support (catalyst)
-
High-pressure reactor
-
Gas chromatography apparatus for product analysis
Procedure:
-
The catalyst (zinc bromide on activated carbon) is placed in the high-pressure reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
A mixture of trifluorochloromethane and hydrogen bromide gas is introduced into the reactor.
-
The reactor is heated to the desired reaction temperature (typically in the range of 100-200°C).
-
The reaction is allowed to proceed for a set period, with the pressure monitored.
-
After the reaction is complete, the reactor is cooled, and the gaseous products are collected.
-
The product mixture is analyzed by gas chromatography to determine the yield of this compound.
Synthesis Pathway Diagram
Caption: Commercial synthesis pathway of this compound.
Fire Suppression Mechanism
This compound is a highly effective fire suppressant that acts primarily through a chemical mechanism. It inhibits the chain reaction of combustion.
When introduced to a fire, the C-Br bond, which is weaker than the C-F bonds, breaks, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the key radicals responsible for sustaining the combustion process, such as hydrogen (H•), oxygen (O•), and hydroxyl (OH•) radicals. This catalytic cycle interrupts the fire's chemical chain reaction, leading to rapid extinguishment.
Fire Suppression Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. Buy this compound | 75-63-8 [smolecule.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 75-63-8 | Benchchem [benchchem.com]
- 8. epa.gov [epa.gov]
Spectroscopic Analysis of Bromotrifluoromethane (CBrF3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoromethane (CBrF3), also known as Halon 1301, is a haloalkane with significant historical applications, notably as a fire suppressant. Its unique physicochemical properties, stemming from the presence of both bromine and fluorine atoms, make it a molecule of interest for spectroscopic characterization. This technical guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for CBrF3. The information is presented to be a valuable resource for researchers and professionals in various scientific fields.
Spectroscopic Data
Infrared (IR) Spectroscopy
Table 1: Infrared Absorption Data for CBrF3
| Wavenumber (cm⁻¹) | Assignment |
| 1208 | C-F asymmetric stretch |
| 1101 | C-F symmetric stretch |
| 775 | C-Br stretch |
| 547 | CF3 deformation |
Data sourced from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Fragmentation Data for CBrF3 (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 69 | 100 | [CF3]+ |
| 129 | 35 | [CBrF2]+ (⁷⁹Br) |
| 131 | 34 | [CBrF2]+ (⁸¹Br) |
| 50 | 9 | [CF2]+ |
| 79 | 7 | [Br]+ |
| 81 | 7 | [Br]+ |
| 148 | 5 | [CBrF3]+ (⁷⁹Br, M+) |
| 150 | 5 | [CBrF3]+ (⁸¹Br, M+) |
Data sourced from the NIST Chemistry WebBook.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the compilation of this guide, specific experimental ¹³C and ¹⁹F NMR data for CBrF3 were not found in the reviewed literature. However, based on established principles of NMR spectroscopy and data for analogous compounds, the expected chemical shift ranges are presented below.
Table 3: Predicted NMR Chemical Shift Ranges for CBrF3
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| ¹³C | 110 - 130 | Quartet | ¹J(C-F) ≈ 250-350 |
| ¹⁹F | -60 to -80 (relative to CFCl₃) | Singlet | - |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the gas-phase infrared spectrum of CBrF3 to identify its characteristic vibrational modes.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10 cm path length) and a mercury-cadmium-telluride (MCT) detector is used.
-
Sample Preparation: Gaseous CBrF3 is introduced into the evacuated gas cell to a pressure of approximately 10-20 torr.
-
Data Acquisition:
-
A background spectrum of the evacuated gas cell is recorded.
-
The sample spectrum is then recorded.
-
The instrument is typically purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of CBrF3 under electron ionization.
Methodology:
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is utilized.
-
Sample Introduction: Gaseous CBrF3 is introduced into the ion source via a direct inlet system or as the eluent from a gas chromatograph.
-
Ionization: The sample is bombarded with electrons at a standard energy of 70 eV.
-
Data Acquisition:
-
The mass analyzer is scanned over a mass range of m/z 10 to 200.
-
The ion source temperature is maintained at approximately 200-250 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is used to confirm the presence of bromine in the fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C and ¹⁹F NMR spectra of CBrF3 to determine the chemical shifts and coupling constants.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation:
-
For a gaseous sample, CBrF3 can be condensed into a thick-walled NMR tube containing a deuterated solvent (e.g., chloroform-d, acetone-d6) at low temperature. The tube is then sealed.
-
Alternatively, the analysis can be performed in the gas phase using a specialized high-pressure NMR tube.
-
-
Data Acquisition for ¹³C NMR:
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C and the expected quartet splitting from the three fluorine atoms.
-
-
Data Acquisition for ¹⁹F NMR:
-
A standard ¹⁹F NMR experiment is performed.
-
A reference standard, such as CFCl₃, is used either internally or externally to calibrate the chemical shift scale to 0 ppm.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of CBrF3.
Caption: Logical workflow for the spectroscopic analysis and structural confirmation of CBrF3.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to aid researchers in the identification and characterization of this and similar halogenated compounds.
An In-depth Technical Guide on the Thermodynamic Properties of Bromotrifluoromethane (CBrF3) Gas
Introduction
Bromotrifluoromethane, chemically designated as CBrF3, is a colorless, odorless, and non-combustible gas at standard conditions.[1][2][3] Commonly known by trade names such as Halon 1301 or Freon 13B1, it is an organic halide that was historically used as an effective gaseous fire suppression agent, particularly in environments with valuable assets like aircraft, mainframe computers, and telecommunication centers where water-based suppressants would cause damage.[4][5][6] Although its production and use have been curtailed under the Montreal Protocol due to its ozone-depleting potential, a thorough understanding of its thermodynamic properties remains crucial for managing existing systems, for academic research, and for developing safe and effective alternatives.[1][6] This guide provides a comprehensive overview of the key thermodynamic properties of CBrF3 gas, detailed experimental protocols for their measurement, and logical workflows for these procedures.
Core Physical and Thermodynamic Properties
The thermodynamic behavior of this compound is defined by its phase transitions, critical parameters, and transport properties. These values are essential for modeling its behavior in various applications.
General Properties and Phase Transition Parameters
The fundamental physical and phase transition data for CBrF3 are summarized below. These parameters define the conditions under which it exists as a solid, liquid, or gas.
| Property | Value | Units |
| Molar Mass | 148.910 | g/mol |
| Boiling Point (at 1.013 bar) | -57.89 | °C |
| Melting Point | -168.00 | °C |
| Triple Point Temperature | -168.00 | °C |
| Triple Point Pressure | 8.561 x 10⁻⁶ | bar |
| Critical Temperature | 67.00 | °C |
| Critical Pressure | 39.7 | bar |
| Critical Density | 744.55 | kg/m ³ |
| Latent Heat of Vaporization (at boiling point) | 116.692 | kJ/kg |
Data sourced from references[1][7].
Temperature-Dependent Properties of CBrF3 Gas
The transport properties of CBrF3 gas, such as vapor pressure, viscosity, and thermal conductivity, vary significantly with temperature.
Table 1: Vapor Pressure of this compound [7]
| Temperature (°C) | Vapor Pressure (bar) |
| 0 | 8.481 |
| 15 | 12.677 |
| 25 | 16.203 |
Table 2: Viscosity of this compound Gas [7]
| Temperature (°C) | Viscosity (Poise) |
| 0 | 1.4321 x 10⁻⁴ |
| 15 | 1.5059 x 10⁻⁴ |
| 25 | 1.5545 x 10⁻⁴ |
Table 3: Thermal Conductivity of this compound Gas [7]
| Temperature (°C) | Thermal Conductivity (mW/(m·K)) |
| 0 | 8.564 |
| 15 | 9.309 |
| 25 | 9.815 |
Table 4: Specific Heat Capacity of this compound [2]
| Phase | Temperature (°C) | Pressure (atm) | Specific Heat Capacity (cal/g) |
| Liquid | 25 | - | 0.208 |
| Vapor | 25 | 1 | 0.112 |
Experimental Protocols for Property Determination
The accurate measurement of thermodynamic properties requires precise and well-established experimental methodologies. The following sections detail the protocols for determining key properties of gases like CBrF3.
Measurement of Thermal Conductivity
The thermal conductivity of a gas can be measured using several techniques, including steady-state and transient methods.[8][9] A common approach involves a thermal conductivity detector (katharometer) that utilizes a Wheatstone bridge circuit.
Principle: This method compares the thermal conductivity of a sample gas to a reference gas.[10] The detector contains four matched filaments (thermistors). Two are exposed to the reference gas (e.g., nitrogen) and two to the sample gas.[10] A constant current heats the filaments. The rate at which heat is dissipated from the filaments depends on the thermal conductivity of the surrounding gas. A higher thermal conductivity gas cools the filaments more effectively, causing a change in their electrical resistance. This resistance change unbalances the Wheatstone bridge, generating a voltage signal proportional to the thermal conductivity difference.[10]
Methodology:
-
Calibration: The system is first calibrated using a reference gas of known thermal conductivity. The reference gas is passed over all four filaments to balance the bridge (V_out = 0).[10]
-
Sample Introduction: The this compound gas sample is introduced into the sample cell, flowing over two of the filaments.
-
Measurement: The constant current source heats the filaments. The difference in heat dissipation between the sample and reference filaments causes a change in resistance.
-
Data Acquisition: The resulting voltage difference across the bridge is measured. This voltage is correlated to the thermal conductivity of the sample gas using the prior calibration.
-
Temperature Control: The entire sensor assembly is maintained at a constant temperature to prevent fluctuations from affecting the resistance measurements.
References
- 1. Buy this compound | 75-63-8 [smolecule.com]
- 2. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound [chemeurope.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 8. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
- 9. ijisrt.com [ijisrt.com]
- 10. industrialphysics.com [industrialphysics.com]
An In-depth Technical Guide to the Solubility of Bromotrifluoromethane (CBrF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoromethane (CBrF3), also known as Halon 1301, is a synthetic gaseous halocarbon. Historically, it was widely used as a highly effective fire suppressant and refrigerant. Due to its impact on the ozone layer, its production and use have been significantly curtailed under the Montreal Protocol. However, understanding its physical and chemical properties, including its solubility in various solvents, remains crucial for environmental fate modeling, toxicological studies, and potential niche applications in research and synthesis. This technical guide provides a comprehensive overview of the solubility of CBrF3 in both inorganic and organic solvents, details relevant experimental methodologies, and presents a logical framework for understanding the factors governing its solubility.
Core Concepts in CBrF3 Solubility
The solubility of CBrF3 is governed by its molecular structure and the resulting intermolecular forces. Key characteristics influencing its solubility include:
-
Polarity: CBrF3 possesses a significant dipole moment due to the high electronegativity of the fluorine atoms and the presence of the bromine atom, making it a polar molecule.[1]
-
Hydrophobicity: Despite its polarity, the trifluoromethyl group imparts a degree of hydrophobicity, which can limit its solubility in highly polar solvents such as water.[1]
-
Intermolecular Forces: As a gas under standard conditions, the dissolution of CBrF3 in a liquid solvent involves overcoming the kinetic energy of the gas molecules and establishing solute-solvent interactions. These interactions are primarily dipole-dipole forces and London dispersion forces.
Quantitative Solubility Data
Quantitative data on the solubility of CBrF3 in a wide range of organic solvents is not extensively available in publicly accessible literature. The existing data primarily focuses on its solubility in water and its qualitative behavior in some organic solvents.
Solubility in Inorganic Solvents
The most well-documented inorganic solvent for CBrF3 is water.
| Solvent | Formula | Temperature (°C) | Solubility |
| Water | H₂O | 20-25 | 0.03% (w/w)[2][3] |
| ≈ 0.3 g/L |
Table 1: Quantitative Solubility of CBrF3 in Water.
Solubility in Organic Solvents
While precise quantitative data is scarce, qualitative descriptions and some specific data points are available.
| Solvent | Formula | Solubility | Notes |
| Chloroform | CHCl₃ | Soluble | No quantitative value found. |
| Chlorinated Hydrocarbons | Various | Generally Soluble | CBrF3 is reported to be soluble in many chlorinated hydrocarbons. |
| Polar Organic Solvents | Alcohols, Ketones, Ethers | More Soluble | Tends to be more soluble in these than in nonpolar solvents.[1] |
| Nonpolar Organic Solvents | e.g., Hexane, Toluene | Less Soluble | Expected to have lower solubility compared to polar organic solvents. |
Table 2: Qualitative and Specific Solubility of CBrF3 in Organic Solvents.
Experimental Protocols for Determining Gas Solubility
While specific experimental protocols for determining the solubility of CBrF3 were not found in the reviewed literature, several general methods are commonly employed for measuring the solubility of gases in liquids. These methods can be adapted for CBrF3.
Volumetric Method
This classic method involves bringing a known volume of the gas into contact with a known volume of the degassed solvent in a thermostated vessel at a constant pressure.
Methodology:
-
Degassing the Solvent: The solvent is first degassed to remove any dissolved air, typically by vacuum, sonication, or sparging with an inert gas.
-
Introduction of Gas and Liquid: A precisely measured volume of the degassed liquid is introduced into a gas burette or a similar calibrated vessel. A known volume of CBrF3 gas is then introduced into the vessel.
-
Equilibration: The gas and liquid are brought to equilibrium by vigorous shaking or stirring. The temperature of the system is maintained at a constant value using a water bath.
-
Volume Measurement: Once equilibrium is reached (i.e., no further change in volume is observed), the final volume of the gas is measured.
-
Calculation: The volume of gas dissolved is determined by the difference between the initial and final gas volumes, corrected for the vapor pressure of the solvent. The solubility can then be expressed in various units, such as mole fraction or Bunsen coefficient.
Gas Chromatography (GC) Method
Gas chromatography offers a rapid and sensitive method for determining gas solubility.
Methodology:
-
Equilibration: A known volume of the solvent is placed in a sealed vial, and a known amount of CBrF3 is introduced into the headspace. The vial is then equilibrated at a constant temperature with agitation.
-
Headspace Analysis: A sample of the headspace gas is withdrawn using a gas-tight syringe and injected into a gas chromatograph.
-
Concentration Determination: The concentration of CBrF3 in the headspace is determined by comparing the peak area to a calibration curve.
-
Calculation: The amount of CBrF3 dissolved in the liquid phase is calculated by mass balance, knowing the initial amount of gas introduced and the concentration in the headspace. The solubility is then calculated.
Gravimetric Method
This method involves directly measuring the mass of the absorbed gas.
Methodology:
-
Sorption Cell: A known mass of the solvent is placed in a high-pressure sorption cell.
-
Gas Introduction: CBrF3 is introduced into the cell at a specific pressure.
-
Mass Measurement: The increase in mass of the solvent due to the dissolved gas is measured using a sensitive microbalance.
-
Equilibrium: The measurement is taken after the system has reached equilibrium, indicated by a stable mass reading.
-
Calculation: The solubility is calculated directly from the mass of dissolved gas and the mass of the solvent.
Factors Influencing CBrF3 Solubility
The solubility of CBrF3 is a multifactorial property. The following diagram illustrates the key factors and their relationships.
A diagram illustrating the interplay of factors that determine the solubility of CBrF3.
Explanation of Factors:
-
Solute Properties (CBrF3):
-
Polarity: As a polar molecule, CBrF3 will generally have higher solubility in polar solvents due to favorable dipole-dipole interactions.
-
Molecular Size and Shape: The size of the CBrF3 molecule affects the energy required to create a cavity in the solvent.
-
Polarizability: The ease with which the electron cloud of CBrF3 can be distorted influences the strength of London dispersion forces.
-
-
Solvent Properties:
-
Polarity: The principle of "like dissolves like" is paramount. Polar solvents will more readily dissolve polar solutes like CBrF3.
-
Molecular Structure: The ability of the solvent to form hydrogen bonds (which CBrF3 cannot do) or the presence of steric hindrance can affect solubility.
-
-
System Conditions:
-
Temperature: For gases, solubility in liquids generally decreases with increasing temperature, as the higher kinetic energy of the solute molecules allows them to escape from the solution more easily. However, for some systems, solubility can increase with temperature.[1]
-
Pressure: According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. Therefore, increasing the pressure of CBrF3 will increase its solubility.
-
Conclusion
This technical guide has summarized the available information on the solubility of this compound (CBrF3). While quantitative data is limited, a clear understanding of its solubility can be derived from its physicochemical properties. CBrF3 is a polar molecule with limited solubility in water but is expected to be more soluble in polar organic solvents and chlorinated hydrocarbons. The determination of its solubility can be achieved through established experimental protocols such as volumetric, gas chromatographic, and gravimetric methods. The solubility is ultimately a function of the interplay between the properties of CBrF3, the chosen solvent, and the system's temperature and pressure. Further experimental work is needed to provide a more comprehensive quantitative dataset of CBrF3 solubility in a wider range of organic and inorganic solvents.
References
An In-depth Technical Guide to the Phase Diagram and Critical Point of Bromotrifluoromethane
This technical guide provides a comprehensive overview of the phase behavior and critical point of bromotrifluoromethane (CBrF₃), also known as Halon 1301. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of the physicochemical properties of this compound.
Core Physical and Thermodynamic Properties
This compound is a colorless, odorless gas under standard conditions.[1][2][3] It is shipped as a liquefied compressed gas.[1][3] Historically, it was widely used as a gaseous fire suppression agent.[4]
A summary of the key quantitative data related to the phase transitions and critical point of this compound is presented in the table below.
| Property | Value | Units |
| Triple Point | ||
| Temperature | -168.00 | °C |
| Pressure | 8.561 x 10⁻⁶ | bar |
| Normal Boiling Point | -57.89 | °C |
| Melting Point | -168.00 | °C |
| Critical Point | ||
| Temperature | 67.00 | °C |
| Pressure | 39.7 | bar |
| Density | 744.55 | kg/m ³ |
Phase Diagram and Transitions
The phase diagram of this compound describes the physical state of the substance under different conditions of temperature and pressure. The diagram below illustrates the relationships between the solid, liquid, and gaseous phases.
References
Methodological & Application
Application Notes and Protocols: Bromotrifluoromethane as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoromethane (CF₃Br), a colorless and odorless gas, has emerged as a valuable and cost-effective precursor for the introduction of the trifluoromethyl (CF₃) group in organic synthesis. The CF₃ group is a critical pharmacophore in numerous pharmaceuticals and agrochemicals due to its unique electronic properties, metabolic stability, and ability to enhance bioavailability. While historically used as a fire suppressant, its utility in trifluoromethylation reactions has garnered significant attention.[1] This document provides detailed application notes and protocols for the use of this compound in various organic transformations, with a focus on radical-mediated processes.
CF₃Br serves as an economical and atom-efficient source of the trifluoromethyl radical (•CF₃).[2] However, its low solubility and high reduction potential have historically limited its direct application.[2] Recent advancements, particularly in photoredox and transition-metal catalysis, have overcome these challenges, enabling a broader range of substrates to undergo efficient trifluoromethylation under mild conditions.[2][3]
Key Applications
The primary application of this compound in organic synthesis is as a trifluoromethyl radical precursor for the following key transformations:
-
Photoinduced Trifluoromethylation of Silyl Enol Ethers: Synthesis of α-trifluoromethyl ketones.
-
Hydrotrifluoromethylation of Alkenes and Alkynes: Formation of trifluoromethylated alkanes and alkenes.
-
Transition-Metal-Catalyzed Trifluoromethylation of (Hetero)arenes: Direct C-H functionalization of aromatic and heteroaromatic systems.
Data Presentation
Table 1: Photoinduced Trifluoromethylation of O-Silyl Enol Ethers with CF₃Br
| Entry | Substrate (O-Silyl Enol Ether of) | Product | Yield (%) |
| 1 | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-one | 85 |
| 2 | 4'-Methylacetophenone | 1-(4-Tolyl)-2,2,2-trifluoroethan-1-one | 77 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | 70 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 65 |
| 5 | 2'-Methylacetophenone | 1-(o-Tolyl)-2,2,2-trifluoroethan-1-one | 53 |
| 6 | Propiophenone | 1-Phenyl-2,2,2-trifluoropropan-1-one | 68 |
| 7 | Isobutyrophenone | 2-Methyl-1-phenyl-2-(trifluoromethyl)propan-1-one | 27 |
| 8 | Acetone | 1,1,1-Trifluoropropan-2-one | 35 |
Reaction Conditions: O-Silyl enol ether (0.5 mmol), fac-Ir(ppy)₃ (0.5 mol%), CH₃CN (3 mL), CF₃Br (1.5 atm), Blue LED (460 nm), Room Temperature, 7-36 h.[2]
Table 2: Visible-Light-Induced Hydrotrifluoromethylation of Alkenes and Alkynes with CF₃Br
| Entry | Substrate | Product | Yield (%) | E/Z Ratio |
| 1 | Styrene | (3,3,3-Trifluoropropyl)benzene | 85 | - |
| 2 | 4-Methylstyrene | 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | 82 | - |
| 3 | 4-Methoxystyrene | 1-Methoxy-4-(3,3,3-trifluoropropyl)benzene | 75 | - |
| 4 | 1-Octene | 1,1,1-Trifluorononane | 78 | - |
| 5 | Phenylacetylene | (3,3,3-Trifluoroprop-1-en-1-yl)benzene | 65 | 3.1:1 |
| 6 | 1-Octyne | 1,1,1-Trifluoronon-2-ene | 72 | 4.3:1 |
Reaction Conditions: Alkene/Alkyne (0.5 mmol), Photocatalyst (e.g., fac-Ir(ppy)₃), Solvent (THF or DMF), CF₃Br (gas), Visible Light, Room Temperature.
Table 3: Palladium-Catalyzed Trifluoromethylation of (Hetero)arenes with CF₃Br
| Entry | Substrate | Product | Yield (%) |
| 1 | Anisole | 1-Methoxy-4-(trifluoromethyl)benzene | 72 |
| 2 | Toluene | 1-Methyl-4-(trifluoromethyl)benzene | 68 |
| 3 | Naphthalene | 2-(Trifluoromethyl)naphthalene | 65 |
| 4 | Thiophene | 2-(Trifluoromethyl)thiophene | 58 |
| 5 | Pyridine | 2-(Trifluoromethyl)pyridine | 45 |
| 6 | Caffeine | 8-(Trifluoromethyl)caffeine | 55 |
| 7 | Melatonin | N-(2-(5-Methoxy-2-(trifluoromethyl)-1H-indol-3-yl)ethyl)acetamide | 60 |
Reaction conditions are substrate and catalyst system dependent and require optimization. The yields presented are representative examples from the literature.[3][4]
Experimental Protocols
Protocol 1: Photoinduced Synthesis of α-CF₃-Substituted Ketones
This protocol describes the synthesis of α-trifluoromethyl ketones from O-silyl enol ethers using this compound under photoredox catalysis.[2]
Materials:
-
O-Silyl enol ether (1.0 equiv, 0.5 mmol)
-
fac-Ir(ppy)₃ (0.5 mol%, 0.0025 mmol)
-
Acetonitrile (B52724) (CH₃CN), anhydrous (3 mL)
-
This compound (CF₃Br) gas
-
50 mL Schlenk flask
-
Magnetic stirrer
-
Blue LED lamp (10 W, 460 nm)
-
Barometer
Procedure:
-
To a 50 mL Schlenk flask, add the O-silyl enol ether (0.5 mmol) and fac-Ir(ppy)₃ (0.0025 mmol).
-
Add anhydrous acetonitrile (3 mL) to the flask.
-
Degas the mixture by bubbling CF₃Br gas through the solution for 5-10 minutes.
-
Pressurize the Schlenk flask with CF₃Br gas to 1.5 atm, monitored with a barometer.
-
Seal the flask and place it approximately 5 cm from the blue LED lamp.
-
Stir the reaction mixture at room temperature for 7-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the excess CF₃Br gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography using a gradient of petroleum ether/dichloromethane as the eluent to afford the pure α-trifluoromethyl ketone.
Protocol 2: Visible-Light-Induced Hydrotrifluoromethylation of Alkenes
This protocol outlines a general procedure for the hydrotrifluoromethylation of alkenes using CF₃Br.
Materials:
-
Alkene (1.0 equiv, 0.5 mmol)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Anhydrous solvent (e.g., THF or DMF, 3 mL)
-
This compound (CF₃Br) gas
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Visible light source (e.g., blue LED)
Procedure:
-
In a Schlenk tube, dissolve the alkene (0.5 mmol) and the photocatalyst in the anhydrous solvent (3 mL).
-
Degas the solution with a stream of argon or nitrogen for 10-15 minutes.
-
Introduce CF₃Br gas into the reaction vessel (a balloon can be used to maintain a positive pressure).
-
Irradiate the stirred reaction mixture with a visible light source at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, carefully vent the system in a fume hood.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated alkane.
Protocol 3: Palladium-Catalyzed C-H Trifluoromethylation of Heteroarenes
This protocol provides a general guideline for the direct trifluoromethylation of heteroarenes. Specific conditions may vary depending on the substrate and directing group.[3][4]
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (if required, e.g., a phosphine (B1218219) ligand)
-
Oxidant (e.g., Ag₂CO₃, K₂S₂O₈)
-
This compound (CF₃Br) gas
-
Anhydrous solvent (e.g., DCE, DMA)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add the heteroaromatic substrate, palladium catalyst, ligand (if applicable), and oxidant.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the anhydrous solvent via syringe.
-
Introduce CF₃Br gas into the reaction tube (the amount may be controlled by pressure or by bubbling for a set time).
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the specified time (typically 12-24 hours).
-
After cooling to room temperature, carefully vent the tube.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the trifluoromethylated heteroarene.
Mandatory Visualizations
Photoinduced Trifluoromethylation of a Silyl Enol Ether
References
- 1. researchgate.net [researchgate.net]
- 2. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Halon 1301 (CBrF₃) in Plasma Etching of Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halon 1301, chemically known as bromotrifluoromethane (CBrF₃), is a gaseous compound historically used as a fire suppressant. In the realm of semiconductor fabrication, it also finds application as a source of reactive species in plasma etching processes. The presence of both bromine and fluorine allows for unique etching characteristics, particularly in achieving anisotropic profiles and high selectivity, which are critical for the fabrication of micro- and nano-scale electronic devices.
These application notes provide a comprehensive overview of the use of Halon 1301 in plasma etching, detailing the underlying plasma chemistry, experimental protocols for silicon etching, and the influence of various process parameters on the etching performance.
Plasma Chemistry and Etching Mechanism
The efficacy of Halon 1301 in plasma etching stems from its decomposition into various reactive species within the plasma. The primary etchant species are fluorine (F) and bromine (Br) radicals, along with fluorocarbon (CFₓ) radicals.
In a typical CBrF₃ plasma, the dominant reactive species include F, Br, CF₃, and Br⁺ ions. The etching of silicon is primarily driven by the chemical reaction of fluorine radicals with the silicon surface to form volatile silicon tetrafluoride (SiF₄).
Key Reactions:
-
Dissociation: CBrF₃ + e⁻ → CF₃• + Br• + e⁻
-
Etching: 4F• + Si → SiF₄ (volatile)
-
Sidewall Passivation: CFₓ radicals can deposit on the sidewalls of the etched features, forming a protective polymer layer. This layer inhibits lateral etching, leading to anisotropic profiles.
-
Ion Bombardment: Energetic ions (like Br⁺ and Ar⁺ if argon is used as a diluent) bombard the surface, enhancing the desorption of etch byproducts and removing the passivating layer from the bottom of the feature, thus promoting directional etching.
The presence of bromine radicals is thought to play a role in scavenging hydrogen from photoresist masks, reducing mask erosion and improving selectivity. Furthermore, bromine-containing compounds formed on the silicon surface can also contribute to sidewall passivation.
Experimental Protocols
The following protocols are generalized starting points for the anisotropic etching of silicon using a reactive ion etching (RIE) system. The optimal parameters will vary depending on the specific equipment, reactor geometry, and desired etch characteristics.
Protocol 1: Anisotropic Etching of Polycrystalline Silicon
This protocol is designed to achieve directional etching of polysilicon with moderate selectivity to silicon dioxide.
Materials and Equipment:
-
Reactive Ion Etcher (RIE) with a 13.56 MHz RF generator
-
Halon 1301 (CBrF₃) gas source
-
Oxygen (O₂) gas source (optional, for polymer control)
-
Argon (Ar) gas source (for plasma stability and ion bombardment)
-
Silicon wafer with a patterned photoresist or SiO₂ hard mask
Procedure:
-
Chamber Preparation: Ensure the process chamber is clean and has reached a stable base pressure (typically <10⁻⁵ Torr).
-
Wafer Loading: Load the patterned silicon wafer onto the substrate electrode.
-
Process Gas Introduction: Introduce the process gases at the desired flow rates. A typical starting point is a mixture of CBrF₃ and Ar.
-
Pressure Stabilization: Allow the chamber pressure to stabilize at the setpoint.
-
Plasma Ignition: Ignite the plasma by applying RF power to the electrode.
-
Etching: Etch for the predetermined time required to achieve the desired etch depth.
-
Plasma Extinguishing: Turn off the RF power and gas flows.
-
Venting and Unloading: Vent the chamber to atmospheric pressure and unload the wafer.
Process Parameters (Starting Point):
| Parameter | Value |
| CBrF₃ Flow Rate | 10 - 50 sccm |
| Ar Flow Rate | 20 - 100 sccm |
| Chamber Pressure | 20 - 100 mTorr |
| RF Power | 50 - 200 W |
| DC Bias | -100 to -300 V |
Data Presentation
The performance of a plasma etching process is characterized by its etch rate, selectivity, and anisotropy. The following tables summarize typical quantitative data for CBrF₃-based plasma etching of silicon and related materials.
Table 1: Etch Rates of Various Materials in CBrF₃ Plasma
| Material | Etch Rate (nm/min) | Process Conditions |
| Polysilicon | 50 - 200 | 40 mTorr, 150W, CBrF₃/Ar plasma |
| Silicon (single crystal) | 80 - 250 | 50 mTorr, 100W, CBrF₃/O₂ plasma |
| Silicon Dioxide (SiO₂) | 10 - 40 | 40 mTorr, 150W, CBrF₃/Ar plasma |
| Photoresist (novolac) | 30 - 80 | 50 mTorr, 100W, CBrF₃/O₂ plasma |
Table 2: Selectivity in CBrF₃ Plasma Etching
| Selectivity Ratio | Value | Process Conditions |
| Si : SiO₂ | 5:1 - 15:1 | CBrF₃/Ar plasma, low pressure |
| Si : Photoresist | 2:1 - 5:1 | CBrF₃/O₂ plasma, optimized O₂ flow |
Table 3: Anisotropy of Silicon Etching in CBrF₃ Plasma
| Anisotropy (A) | Value | Process Conditions |
| Vertical to Lateral Etch Ratio | 0.8 - 0.95 | Low pressure (< 50 mTorr), high DC bias (> -200V) |
Anisotropy (A) is defined as A = 1 - (lateral etch rate / vertical etch rate). A value of 1 indicates a perfectly anisotropic etch.
Signaling Pathways and Logical Relationships
The interplay between different reactive species and process parameters determines the final etch characteristics. The following diagram illustrates the logical relationships in optimizing a CBrF₃ plasma etching process.
Conclusion
Halon 1301 serves as a versatile etchant gas in plasma processing, offering a pathway to achieving highly anisotropic silicon etching with good selectivity to common masking materials. The balance between the chemical etching by fluorine radicals, the ion-assisted sputtering, and the sidewall passivation by fluorocarbon species is key to controlling the etch profile. The provided protocols and data serve as a foundation for developing and optimizing CBrF₃-based plasma etching processes for specific semiconductor device fabrication applications. Due to the ozone-depleting nature of Halon 1301, its use is restricted, and researchers should consider environmentally benign alternatives where possible.
Application Notes and Protocols for CBrF3 as a Chemical Reagent for Trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl bromide (CBrF3), also known as Halon 1301, serves as a reagent for the introduction of the trifluoromethyl (CF3) group into organic molecules. The incorporation of a CF3 group is a widely utilized strategy in medicinal chemistry and materials science to enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This document provides detailed application notes and experimental protocols for the photochemical trifluoromethylation of aromatic and heteroaromatic compounds using CBrF3.
Data Presentation
The following table summarizes the yields of trifluoromethylated products obtained from the photochemical reaction of various aromatic and heteroaromatic compounds with trifluoromethyl bromide.
| Substrate | Product | Yield (%) |
| Naphthalene | 1-Trifluoromethylnaphthalene | 61 |
| 2-Trifluoromethylnaphthalene | 11 | |
| Anthracene | 9-Trifluoromethylanthracene | 49 |
| Anisole | o-Trifluoromethylanisole | 11 |
| m-Trifluoromethylanisole | 6.5 | |
| p-Trifluoromethylanisole | 11 | |
| N,N-Dimethylaniline | o-Trifluoromethyl-N,N-dimethylaniline | 13 |
| p-Trifluoromethyl-N,N-dimethylaniline | 27 | |
| Ferrocene | Trifluoromethylferrocene | 100 |
| Benzo[b]thiophene | 2-Trifluoromethylbenzo[b]thiophene | 28 |
| 3-Trifluoromethylbenzo[b]thiophene | 14 | |
| Isoquinoline | 1-Trifluoromethylisoquinoline | 30 |
| N-Methylpyrrole | 2-Trifluoromethyl-N-methylpyrrole | 50 |
| Uracil | 5-Trifluoromethyluracil | 11 |
Experimental Protocols
General Protocol for Photochemical Trifluoromethylation of Aromatic and Heteroaromatic Compounds
This protocol describes a general procedure for the photochemical trifluoromethylation of an aromatic or heteroaromatic substrate using trifluoromethyl bromide in acetonitrile.
Materials:
-
Aromatic or heteroaromatic substrate
-
Trifluoromethyl bromide (CBrF3)
-
Acetonitrile (CH3CN), spectral grade
-
Photoreactor equipped with a high-pressure mercury lamp (e.g., 100 W)
-
Pyrex reaction vessel
-
Gas dispersion tube
-
Standard laboratory glassware
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: In a Pyrex reaction vessel, dissolve the aromatic or heteroaromatic substrate in acetonitrile. The concentration of the substrate can vary, but a typical starting point is in the range of 0.01-0.1 M.
-
Introduction of CBrF3: Bubble trifluoromethyl bromide gas through the solution for a designated period (e.g., 30 minutes) prior to irradiation to ensure saturation. Maintain a gentle stream of CBrF3 throughout the reaction.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with a high-pressure mercury lamp at room temperature. The reaction time will vary depending on the substrate and scale (e.g., several hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion of the reaction, stop the irradiation and the flow of CBrF3. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the trifluoromethylated product(s).
-
Characterization: Characterize the purified product(s) using standard analytical methods (e.g., NMR, MS).
Mechanism:
The photochemical trifluoromethylation of aromatic compounds with CBrF3 is proposed to proceed via an electron transfer mechanism. The aromatic substrate, upon excitation by UV light, transfers an electron to CBrF3. This results in the formation of the aromatic radical cation and the dissociation of CBrF3 into a trifluoromethyl radical (•CF3) and a bromide anion. The trifluoromethyl radical then adds to the aromatic ring, and subsequent steps lead to the formation of the trifluoromethylated product.[1]
Visualizations
Experimental Workflow for Photochemical Trifluoromethylation
Caption: Workflow for the photochemical trifluoromethylation of (hetero)aromatic compounds.
Proposed Mechanistic Pathway
Caption: Proposed mechanism for photochemical trifluoromethylation with CBrF3.
References
Application Notes: Bromotrifluoromethane (Halon 1301) in Fire Suppression Research
Introduction
Bromotrifluoromethane, commonly known as Halon 1301 (CBrF₃), is a halogenated hydrocarbon that was widely introduced as a highly effective gaseous fire suppression agent in the 1960s.[1][2] It is a colorless, odorless gas with a density approximately five times that of air.[3] Halon 1301 was historically favored for protecting high-value assets such as mainframe computers, telecommunications centers, aircraft, and museum artifacts, where water-based suppression systems could cause significant secondary damage.[1][2][3] Although its production was phased out under the 1989 Montreal Protocol due to its high ozone-depleting potential, its use is still permitted, and recycled Halon 1301 remains in service in critical applications.[1][4][5]
Mechanism of Fire Suppression
Unlike traditional fire extinguishing agents that operate by cooling (water), smothering (displacing oxygen, like CO₂), or separating the fuel source, Halon 1301 primarily functions through a chemical-inhibition mechanism.[3][6] When introduced to a fire, the Halon 1301 molecule decomposes in the heat, releasing bromine radicals (Br•). These radicals catalytically interfere with the combustion chain reaction, effectively stopping the molecular interaction between fuel and oxygen.[3][6] This chemical interference extinguishes the flame with a required atmospheric concentration of less than 7% for most combustible materials.[6]
Key Applications in Research
Research involving this compound focuses on several key areas:
-
Baseline Performance: Due to its well-documented high effectiveness, Halon 1301 is often used as a benchmark standard for measuring the performance of new, more environmentally friendly fire suppressants.[7]
-
Mechanism Studies: Investigating the chemical kinetics of Halon 1301 in flames helps researchers understand the fundamental principles of catalytic fire suppression, aiding in the design of novel extinguishing agents.[7]
-
Alternative Agent Evaluation: The performance of potential Halon alternatives is frequently compared directly to that of Halon 1301 using standardized testing protocols to determine relative effectiveness.
Safety and Handling
While Halon 1301 has low toxicity, it is an asphyxiant at high concentrations due to its density, which is heavier than air.[3][8] Exposure to concentrations in the 5% to 7% range produces minimal noticeable effects.[2] However, at levels between 7% and 10%, mild central nervous system effects such as dizziness and tingling in the extremities can occur.[2][3] When Halon 1301 is discharged into a fire, thermal decomposition can produce hazardous by-products like hydrogen fluoride (B91410) and hydrogen bromide, which are toxic and corrosive.[8] Therefore, unnecessary exposure should always be avoided.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | CBrF₃ | [2] |
| Molecular Weight | 148.91 g/mol | [2] |
| Appearance | Colorless, odorless gas | [1][2][9] |
| Boiling Point | -57.75 °C (-71.95 °F) | [2] |
| Melting Point | -167.78 °C (-270.00 °F) | [2] |
| Vapor Density (air=1) | 5.7 | [8] |
| Solubility in Water | 0.03 g/L (at 20 °C) | [2] |
| Ozone Depletion Potential (ODP) | 10 | [10] |
Table 2: Inerting Concentrations of this compound for Various Fuels
The inerting concentration is the volume percentage of the agent in air required to prevent the ignition of a flammable material.
| Flammable Material | Required Inerting Concentration (% by Volume in Air) | Reference(s) |
| Methane | 9.0% | [11] |
| Ethane | 9.5% | [11] |
| Propane | 9.0% | [11] |
| n-Butane | 9.0% | [11] |
| n-Heptane | 8.0% | [11] |
| Benzene | 6.1% | [11] |
| Diethyl Ether | 25.0% | [11] |
Table 3: Minimum Extinguishing Concentrations (MEC) for Selected Fuels
The Minimum Extinguishing Concentration (MEC) is the lowest concentration of the agent required to extinguish an existing flame, typically determined via the cup-burner method.
| Fuel | Extinguishing Concentration (% by Volume in Air) | Reference(s) |
| Carbon Disulfide | 11.8% | [11] |
| Nitromethane | 4.6% | [11] |
| n-Heptane | ~3-5% (typical range in cup-burner tests) | [12][13] |
Experimental Protocols
Protocol 1: Determination of Minimum Extinguishing Concentration (MEC) using the Cup-Burner Method
The cup-burner apparatus is the internationally accepted standard for measuring the extinguishing concentration of gaseous agents.[14] The method involves flowing a mixture of air and the gaseous agent up a glass chimney past a burning fuel cup and gradually increasing the agent concentration until the flame is extinguished.[13]
Apparatus:
-
Glass Chimney: A cylindrical glass tube.
-
Fuel Cup: A small glass or stainless steel cup positioned at the base of the chimney to hold the liquid fuel.
-
Gas Mixing System: Calibrated mass flow controllers for accurately metering air and the gaseous agent (this compound).
-
Fuel Delivery System: For liquid fuels, a system to maintain a constant fuel level in the cup.[15] For gaseous fuels, the cup is filled with sand and the fuel is supplied through the stem.[15]
-
Oxygen Analyzer: To measure the oxygen concentration in the air/agent mixture at the point of flame extinction.
Methodology:
-
System Setup: Assemble the cup-burner apparatus as per the standardized design (e.g., NFPA 2001 or ISO 14520).[14][16] Ensure all connections are leak-tight.
-
Fuel Preparation: Fill the fuel cup with the test fuel (e.g., n-heptane is a standard reference fuel).[12]
-
Establish Airflow: Initiate a steady, measured flow of air through the chimney. A typical rate is 40 standard liters per minute (slpm).[15]
-
Ignition: Ignite the fuel in the cup to establish a stable flame.
-
Agent Introduction: Begin introducing this compound into the air stream at a low, controlled flow rate.
-
Incremental Increase: Gradually increase the flow rate of the this compound while maintaining a constant total flow rate of the air/agent mixture. The amount of agent is increased until the flame is visually extinguished.[13]
-
Concentration Measurement: At the moment of extinction, record the flow rates of both air and the agent. The extinguishing concentration is calculated as the volume percentage of the agent in the total mixture.
-
Replicates: Repeat the procedure multiple times (typically 5-10) to ensure reproducibility and report the average concentration as the MEC.[13]
Visualizations
Fire Suppression Mechanism of this compound
Caption: Chemical inhibition pathway of this compound (Halon 1301).
General Experimental Workflow for Fire Suppressant Evaluation
Caption: A typical workflow for the research and evaluation of fire suppressants.
References
- 1. acs.org [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. tfp1.com [tfp1.com]
- 5. Fire Suppression and Explosion Protection | Significant New Alternatives Policy (SNAP) Program | US EPA [19january2017snapshot.epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nist.gov [nist.gov]
- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 9. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caspaerospace.com [caspaerospace.com]
- 11. US4014799A - this compound-containing fire extinguishing composition - Google Patents [patents.google.com]
- 12. nist.gov [nist.gov]
- 13. scribd.com [scribd.com]
- 14. nist.gov [nist.gov]
- 15. nist.gov [nist.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for CBrF3 Gas-Phase Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the gas-phase reactions of Trifluoromethyl bromide (CBrF3), also known as Halon 1301. The information contained herein is intended to guide researchers in setting up experiments, collecting data, and understanding the reaction pathways of this environmentally significant molecule.
Introduction
Trifluoromethyl bromide (CBrF3) is a man-made halocarbon that has been used extensively as a fire suppressant. Due to its high ozone-depleting potential, its production has been phased out under the Montreal Protocol. However, understanding its atmospheric chemistry, particularly its gas-phase reactions, remains crucial for several reasons:
-
Atmospheric Modeling: Accurate kinetic and product data are essential for modeling its impact on stratospheric ozone and climate change.
-
Alternative Compound Evaluation: Studying the reaction mechanisms of CBrF3 can aid in the development and assessment of environmentally benign replacement compounds.
-
Industrial Process Understanding: The high-temperature chemistry of CBrF3 is relevant to certain industrial processes and potential remediation technologies.
This document focuses on two primary gas-phase reaction pathways for CBrF3: photolysis and reaction with hydroxyl radicals (•OH) . Detailed protocols for a pyrolysis setup are also included, as high-temperature decomposition is a key degradation pathway.
Experimental Setups and Protocols
Gas-Phase Photolysis of CBrF3
Objective: To determine the photolysis rate, quantum yields, and product distribution of CBrF3 upon UV irradiation.
Background: CBrF3 is predominantly removed from the atmosphere through UV photolysis in the stratosphere, primarily at wavelengths between 200 and 225 nm.[1] The primary photochemical event is the cleavage of the C-Br bond, which is the weakest bond in the molecule.
Experimental Protocol:
-
Reaction Chamber: A quartz reaction cell is used to allow for the transmission of UV radiation. The cell should be equipped with gas inlet and outlet ports for the introduction of CBrF3 and any buffer gas (e.g., N2 or Ar), as well as a sampling port for product analysis. The temperature of the cell should be controlled, for instance, by circulating a temperature-regulated fluid through a jacket surrounding the cell.[1]
-
Light Source: A UV lamp emitting in the 200-230 nm range is required. A commonly used source is a deuterium (B1214612) lamp coupled with a monochromator to select the desired wavelength. The light intensity should be monitored using a calibrated photodiode or actinometry.
-
Reactant Preparation: A known concentration of CBrF3 in a buffer gas is prepared in a gas mixing manifold. The concentration of CBrF3 can be determined by measuring the pressure in the cell using the ideal gas law.[1]
-
Irradiation: The CBrF3 mixture is introduced into the reaction cell, and the initial concentration is measured. The UV lamp is then turned on to initiate photolysis. The reaction is monitored by periodically taking samples from the cell.
-
Product Analysis: The reaction products are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). A gas-tight syringe is used to withdraw a sample from the reaction cell and inject it into the GC-MS.
-
GC-MS Protocol:
-
Column: A non-polar column (e.g., DB-5) is suitable for separating the expected products.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) with a scan range of m/z 30-300.
-
-
-
Data Analysis: The concentrations of CBrF3 and products are determined from the GC-MS data. The photolysis rate and quantum yields can then be calculated. The quantum yield is the number of molecules of a product formed or reactant consumed per photon of light absorbed.[2]
Gas-Phase Reaction of CBrF3 with Hydroxyl Radicals
Objective: To determine the rate constant and product distribution for the reaction of CBrF3 with •OH radicals.
Background: The reaction with the hydroxyl radical (•OH) is a dominant degradation pathway for many organic compounds in the troposphere. While the C-F and C-Br bonds in CBrF3 are strong, understanding the kinetics of its reaction with •OH is important for a complete atmospheric model.
Experimental Protocol:
-
Reactor: A flow tube reactor is a common setup for studying gas-phase radical reactions. The reactor consists of a tube through which the reactants flow at a controlled rate.
-
•OH Radical Generation: Hydroxyl radicals can be generated by the photolysis of a precursor molecule, such as methyl nitrite (B80452) (CH3ONO) or the reaction of H atoms with NO2. For example, irradiating a mixture of CH3ONO and NO in air with blacklamps can produce •OH radicals.
-
Reactant Introduction: CBrF3 and a reference compound with a known •OH reaction rate constant are introduced into the flow tube along with the •OH precursor mixture.
-
Reaction Monitoring: The concentrations of CBrF3 and the reference compound are monitored at the exit of the flow tube using a suitable analytical technique, such as GC-MS or Fourier-transform infrared (FTIR) spectroscopy.
-
Data Analysis: The rate constant for the reaction of CBrF3 with •OH can be determined using a relative rate method. By comparing the decay of CBrF3 to the decay of the reference compound, the unknown rate constant can be calculated.
Gas-Phase Pyrolysis of CBrF3
Objective: To investigate the thermal decomposition of CBrF3 and identify the resulting products.
Background: At elevated temperatures, CBrF3 undergoes thermal decomposition, primarily through the cleavage of the C-Br bond. This process is relevant to high-temperature industrial applications and potential thermal destruction technologies.
Experimental Protocol:
-
Reactor: A tubular plug flow reactor is suitable for studying the pyrolysis of CBrF3. The reactor is typically made of a material that can withstand high temperatures, such as quartz or alumina. The reactor is placed inside a furnace to control the reaction temperature.
-
Reactant Flow: A mixture of CBrF3 and an inert carrier gas (e.g., nitrogen) is passed through the heated reactor. The flow rates are controlled by mass flow controllers to set the desired residence time.
-
Temperature and Residence Time: Experiments are typically performed over a range of temperatures (e.g., 673-1053 K) and residence times (e.g., 0.1-2.0 s) to study the effect of these parameters on the conversion and product distribution.[3]
-
Product Sampling and Analysis: The gas stream exiting the reactor is cooled and then analyzed to identify and quantify the products. GC-MS is the primary analytical technique for this purpose. The GC-MS protocol is similar to the one described for the photolysis experiment.
Data Presentation
The quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison.
Table 1: UV Absorption Cross-Sections of CBrF3 at Different Temperatures
| Wavelength (nm) | Cross-section at 298 K (cm²/molecule) | Cross-section at 210 K (cm²/molecule) |
| 200 | Data not available in provided context | Data not available in provided context |
| 205 | Data not available in provided context | Data not available in provided context |
| 210 | Data not available in provided context | Data not available in provided context |
| 215 | Data not available in provided context | Data not available in provided context |
| 220 | Data not available in provided context | Data not available in provided context |
| 225 | Data not available in provided context | Data not available in provided context |
Note: Specific values for absorption cross-sections were not available in the provided search results. Researchers should consult the primary literature for this data.
Table 2: Product Yields from CBrF3 Photolysis
| Product | Quantum Yield (Φ) |
| CF3• | Data not available in provided context |
| Br• | Data not available in provided context |
| C2F6 | Data not available in provided context |
Note: Quantitative product quantum yields for CBrF3 photolysis were not available in the provided search results.
Table 3: Rate Constants for the Reaction of CBrF3 with •OH
| Temperature (K) | Rate Constant (cm³/molecule·s) |
| 298 | Data not available in provided context |
Note: The rate constant for the reaction of CBrF3 with •OH radicals was not found in the provided search results.
Table 4: Product Distribution from CBrF3 Pyrolysis in the Presence of Methane [3]
| Temperature (K) | Residence Time (s) | Major Products | Minor Products |
| 673-1053 | 0.1-2.0 | CHF3, CH3Br, C2H2F2, HBr, HF | C2H4, C2H2, C2H3Br, CHBrF2, C2F6, C2H3F3, C2HBrF2, C2H3F, C2HF5 |
Visualizations
Experimental Workflows
Caption: Workflow for the gas-phase photolysis of CBrF3.
Caption: Workflow for the reaction of CBrF3 with •OH radicals.
Signaling Pathways (Reaction Mechanisms)
Caption: Simplified mechanism of CBrF3 gas-phase photolysis.
Caption: Key reactions in the pyrolysis of CBrF3 with methane.
References
Application Notes and Protocols for the Detection of Bromotrifluoromethane in Air
Introduction
Bromotrifluoromethane, also known as Halon 1301, is a colorless, odorless, non-combustible gas that was widely used as a fire suppressant. Due to its ozone-depleting properties, its production has been phased out under the Montreal Protocol. However, it is still present in existing fire suppression systems and may be encountered in various environmental and occupational settings. Accurate and sensitive analytical methods are crucial for monitoring its presence in the air to ensure environmental protection and workplace safety.
These application notes provide detailed protocols for the detection and quantification of this compound in air samples, primarily focusing on Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD). These methods are suitable for researchers, scientists, and professionals involved in environmental monitoring, industrial hygiene, and drug development who may need to assess exposure or contamination.
Analytical Methods Overview
Gas chromatography is the primary technique for the analysis of this compound in air. The choice of detector is critical and depends on the required sensitivity and the concentration range of interest.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is robust and widely available. It is suitable for higher concentrations of this compound, typically in the parts-per-million (ppm) range. NIOSH Method 1017 is a well-established protocol for this analysis.[1][2]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds like this compound, making it the preferred method for trace-level analysis in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3][4] This is particularly useful for environmental monitoring.
-
Purge and Trap Concentration: This technique can be coupled with GC-FID or GC-ECD to enhance sensitivity by pre-concentrating the analyte from a large volume of air onto a sorbent trap before thermal desorption and injection into the GC.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters for the different analytical methods used for the detection of this compound in air.
| Parameter | GC-FID (NIOSH 1017) | GC-ECD |
| Working Range | 330 - 3000 ppm (2000 - 18,000 mg/m³) for a 1 L air sample[1] | ppb to ppt (B1677978) range |
| Estimated Limit of Detection (LOD) | 0.05 mg per sample[2] | Picogram to nanogram range for halogenated compounds[4] |
| Precision (Relative Standard Deviation) | 0.038 @ 3 to 12 mg per sample[1] | Typically <10% |
| Recovery | 100%[1] | Dependent on sampling and desorption efficiency, typically >90% |
| Primary Application | Occupational exposure monitoring | Environmental trace analysis |
Experimental Protocols
Method 1: NIOSH 1017 - Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of this compound in workplace air.
1. Sampling
-
Sampler: The sampler consists of two glass tubes connected in series. The front tube (9 cm long, 8-mm OD, 6-mm ID) contains 400 mg of 20/40 mesh activated coconut shell charcoal in the front section and 200 mg in the back section. The back tube (7 cm long, 6-mm OD, 4-mm ID) contains 100 mg of charcoal in the front section and 50 mg in the back section. The sections are separated by urethane (B1682113) foam plugs.
-
Calibration: Calibrate personal sampling pumps with a representative sampler in line.
-
Procedure:
-
Break the ends of the sampler tubes immediately before sampling.
-
Attach the sampler to a personal sampling pump with flexible tubing, with the smaller tube closer to the pump.
-
Sample at a flow rate of 0.01 to 0.05 L/min for a total sample size of 0.1 to 1 L.[2]
-
After sampling, separate and cap the tubes.
-
Pack the samples securely for shipment in an insulated container with dry ice.[2]
-
2. Sample Preparation
-
Reagents: Methylene (B1212753) chloride (CH₂Cl₂), chilled.
-
Procedure:
-
Pipet 5.0 mL of chilled methylene chloride into separate vials.
-
Place the front and back sorbent sections of the front sampler tube into one vial. Discard the glass wool and foam plugs. Immediately cap the vial.
-
Similarly, place the front and back sorbent sections of the back sampler tube into a separate vial.
-
Allow the vials to stand for 30 minutes with occasional agitation.
-
Analyze the samples within 6 hours of desorption.[2]
-
3. Instrumental Analysis
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Analytical Conditions:
-
Column: 1.2 m x 6-mm OD stainless steel, packed with 50/80 mesh Porapak Q.[2]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 150 °C
-
Detector: 250 °C
-
Column: 130 °C
-
-
Gas Flow Rates:
-
Carrier Gas: 50 mL/min
-
Hydrogen: 35 mL/min
-
Air: 300 mL/min
-
-
Injection Volume: 5 µL
-
4. Calibration and Quality Control
-
Calibrate daily with at least six working standards prepared by dissolving known amounts of this compound in methylene chloride.
-
Determine the desorption efficiency (DE) for each lot of sorbent used.
Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD) for Trace Analysis
This method is highly sensitive and suitable for environmental monitoring of this compound at trace levels.
1. Sampling
-
Canister Sampling (EPA TO-14A/TO-15):
-
Sampler: Evacuated and passivated stainless steel canisters (e.g., SUMMA® canisters).
-
Procedure: Collect whole air samples by opening the valve of the evacuated canister at the sampling site. The sampling can be instantaneous (grab sample) or integrated over a specific period using a flow controller.
-
-
Sorbent Tube Sampling:
-
Sampler: Similar to NIOSH 1017, but may use different sorbents optimized for thermal desorption.
-
Procedure: Draw a known volume of air through the sorbent tube using a calibrated pump.
-
2. Sample Preparation (Purge and Trap)
For pre-concentration of the sample prior to GC analysis:
-
Instrument: Purge and trap concentrator.
-
Procedure:
-
The air sample from the canister or desorbed from the sorbent tube is passed through a sorbent trap (e.g., Tenax®, charcoal) at a controlled flow rate.
-
The trap is then rapidly heated, and the desorbed this compound is transferred to the GC column with the carrier gas.
-
3. Instrumental Analysis
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Analytical Conditions:
-
Column: A capillary column is recommended for better resolution, e.g., a 30 m x 0.25 mm ID column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5).
-
Carrier Gas: High-purity Nitrogen or Argon/Methane (P5).
-
Makeup Gas: Same as carrier gas.
-
Temperatures:
-
Injector: 200 °C
-
Detector: 300 °C
-
Column: Isothermal at 50-70°C or a temperature program starting at a low temperature (e.g., 40°C) and ramping up to ensure separation from other components.
-
-
Injection: Splitless injection is recommended for trace analysis.
-
4. Calibration and Quality Control
-
Use certified gas standards of this compound in nitrogen or air for calibration.
-
Perform multi-point calibration to establish the linear range of the detector.
-
Analyze blanks and standards with each batch of samples to ensure data quality.
Visualizations
References
Application Note: Gas Chromatographic Analysis of Bromotrifluoromethane (CBrF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoromethane (CBrF3), also known as Halon 1301, is a colorless, odorless, non-combustible gas.[1][2][3] Historically, it was widely used as a fire suppression agent for high-value assets such as mainframe computers, telecommunication facilities, and in aircraft and military vehicles.[3] However, due to its high ozone-depleting potential, its production was phased out under the Montreal Protocol.[1][4] Accurate and reliable analytical methods are crucial for monitoring its purity, detecting impurities, and analyzing atmospheric samples. Gas chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like CBrF3.[3] This application note provides detailed protocols and conditions for the analysis of this compound using gas chromatography.
Quantitative Data Summary
The following table summarizes typical gas chromatography conditions for the analysis of CBrF3, compiled from various established methods.
| Parameter | Condition 1 | Condition 2 (NIOSH Method 1017) |
| Column | 7.34 m x 3.175 mm OD, 1% SP-1000 on Carbopack B (60/80 mesh)[5] | Packed column (specifics not detailed in abstract)[1][2] |
| Carrier Gas | Helium[5] | Not specified |
| Flow Rate | 30 cc/min[5] | Not specified |
| Oven Temperature | Initial: 40°C for 6 min; Ramp: 10°C/min to 180°C; Hold: 10 min[5] | Isothermal (temperature not specified) |
| Injector Temperature | 200°C[5] | Not specified |
| Detector | Flame Ionization Detector (FID)[5] | Flame Ionization Detector (FID)[1][2][3] |
| Detector Temperature | 250°C[5] | Not specified |
| Sample Type | Liquid phase of Halon 1301[5] | Air[1][2] |
| Detection Limit | Not specified | 0.05 mg/sample[1][2] |
| Working Range | Not specified | 330 to 3000 ppm for a 1-liter air sample[1][2] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound (CBrF3)
This protocol is adapted from methods used for determining the purity of Halon 1301.[5]
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic column: 7.34 m x 3.175 mm OD packed with 1% SP-1000 on Carbopack B (60/80 mesh).[5]
-
Carrier gas: Helium, chromatographic grade.
-
Sample introduction: Gas-tight syringe.
-
Data acquisition system.
-
CBrF3 standard of known purity.
2. Chromatographic Conditions:
-
Carrier Gas Flow Rate: 30 cc/min.[5]
-
Injector Temperature: 200°C.[5]
-
Detector Temperature: 250°C.[5]
-
Oven Temperature Program:
3. Procedure:
-
Standardization:
-
Inject a known volume of the CBrF3 purity standard into the gas chromatograph.
-
Record the chromatogram and determine the retention time and peak area of the CBrF3 peak.
-
-
Sample Preparation:
-
Sample Injection:
-
Using a gas-tight syringe, withdraw a 0.25 to 0.5 cc sample from the gas dispersion tube and inject it into the GC.[5]
-
-
Data Analysis:
-
Record the chromatogram of the sample.
-
Identify the CBrF3 peak based on the retention time obtained from the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
Protocol 2: Analysis of this compound in Air (Based on NIOSH Method 1017)
This protocol is a general guideline based on the principles of NIOSH Method 1017 for analyzing CBrF3 in air samples.[1][2]
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).[1][2]
-
Suitable chromatographic column for separating CBrF3 from other air components.
-
Air sampling bags or sorbent tubes for sample collection.
-
Gas-tight syringe for injection.
-
Data acquisition system.
-
Certified CBrF3 gas standard in air.
2. Chromatographic Conditions:
-
Detector: Flame Ionization Detector (FID).[1][2] While FID is specified in NIOSH 1017, for trace-level analysis, an Electron Capture Detector (ECD) is often preferred due to its higher sensitivity to halogenated compounds.[3]
-
Oven Temperature: An isothermal or programmed temperature method should be developed to achieve optimal separation.
-
Carrier Gas and Flow Rate: Typically Helium or Nitrogen, with the flow rate optimized for the column dimensions.
3. Procedure:
-
Calibration:
-
Prepare a series of calibration standards by diluting the certified CBrF3 gas standard in air to concentrations spanning the expected sample range.
-
Inject each standard and record the chromatograms to generate a calibration curve of peak area versus concentration.
-
-
Sample Collection:
-
Collect air samples from the desired location using appropriate air sampling bags or sorbent tubes.
-
-
Sample Analysis:
-
Inject a known volume of the air sample into the GC.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the CBrF3 peak by its retention time.
-
Quantify the concentration of CBrF3 in the sample by comparing its peak area to the calibration curve.
-
Diagrams
Caption: Experimental workflow for CBrF3 analysis.
Caption: Key GC parameter relationships for CBrF3 analysis.
References
Application Notes and Protocols for Bromotrifluoromethane (Halon 1301) Cylinders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoromethane, also known by trade names such as Halon 1301, is a colorless, odorless, non-combustible gas shipped as a liquefied compressed gas.[1][2] Due to its effective fire-suppressant properties, it has been historically used in fire extinguishing systems.[3] However, it is also recognized as an ozone-depleting substance.[2][4] These notes provide detailed procedures for the safe handling and storage of this compound cylinders in a laboratory and research setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | CBrF3[2][5] |
| Molar Mass | 148.91 g/mol [2] |
| Appearance | Colorless, odorless gas[1][2] |
| Boiling Point | -57.75 °C (-72°F)[2][6] |
| Melting Point | -167.78 °C (-267°F)[2][6] |
| Vapor Pressure | 1434 kPa at 20 °C[2] |
| Vapor Density (air=1) | 5.14[6] |
| Solubility in Water | 0.03 g/L at 20 °C[2][6] |
| Critical Temperature | 66.9 °C (152.4°F)[2] |
| Critical Pressure | 3.956 MPa[2] |
| Ozone Depletion Potential (ODP) | 10 (CCl3F = 1)[2] |
Handling and Storage Protocols
Proper handling and storage of this compound cylinders are critical to ensure the safety of laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound cylinders to determine the appropriate level of PPE. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[7][8] |
| Skin Protection | Insulated gloves when handling cylinders to protect against frostbite.[9] |
| Respiratory Protection | Not normally required in well-ventilated areas. In case of a leak or in a confined space, a self-contained breathing apparatus (SCBA) is necessary.[7][8][10] |
| Body Protection | Standard laboratory coat. |
Cylinder Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound cylinders in a laboratory setting.
Caption: Workflow for receiving, transporting, storing, and using this compound cylinders.
Storage Conditions
Cylinders of this compound must be stored in a location that meets the following criteria:
-
Temperature: Keep container below 50°C (125°F).[7][10][11] Store away from direct sunlight and sources of heat.[7][11]
-
Security: Cylinders should be stored upright and firmly secured to prevent falling or being knocked over.[7][11] The valve protection cap should be in place.[7]
-
Segregation: Store away from incompatible materials.[7]
Emergency Procedures
In the event of a leak or exposure, the following procedures should be followed.
Leak Response Workflow
The following diagram illustrates the steps to take in the event of a this compound cylinder leak.
Caption: Steps to follow in the event of a this compound cylinder leak.
First Aid Measures
The following table summarizes the appropriate first-aid responses to this compound exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to an uncontaminated area. Keep the victim warm and rested. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Contact with the liquid can cause frostbite.[1] For frostbite, thaw affected areas with lukewarm water. Do not rub the affected area. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[10] If frostbite occurs, seek immediate medical attention.[6] |
| Ingestion | Ingestion is not considered a potential route of exposure.[10] |
Important Note: In case of overexposure, the use of adrenaline (epinephrine) is contraindicated due to the risk of cardiac arrhythmia.[4]
Exposure Limits
Adherence to established exposure limits is crucial for personnel safety.
| Organization | TWA (8-hour) | STEL (15-minute) |
| ACGIH | 1000 ppm[7][9] | - |
| NIOSH | 1000 ppm (6100 mg/m³)[7][9] | - |
| OSHA | 1000 ppm (6100 mg/m³)[7] | - |
Disposal Considerations
Empty cylinders should be returned to the supplier. Do not attempt to dispose of cylinders yourself. Ensure the valve is closed and the valve protection cap is in place before returning.[7] this compound is an ozone-depleting substance and should not be released into the atmosphere.[4][9]
References
- 1. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemeurope.com]
- 3. saferack.com [saferack.com]
- 4. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 5. This compound (CAS 75-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. airgas.com [airgas.com]
- 8. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 9. kiddetechnologies.com [kiddetechnologies.com]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. getzfire.com [getzfire.com]
Synthesis of Trifluoromethyltrimethylsilane (TMSCF3) from Bromotrifluoromethane (CBrF3): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is an essential tool in medicinal and agricultural chemistry for the introduction of the trifluoromethyl (CF3) group into organic molecules. The presence of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of TMSCF3 from bromotrifluoromethane (CBrF3), based on the seminal work of Ingo Ruppert.
Introduction
The first synthesis of trifluoromethyltrimethylsilane was reported by Ingo Ruppert and his colleagues in 1984.[1] This method involves the reaction of this compound (CBrF3) with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a phosphorus(III) reagent, such as tris(diethylamino)phosphine (B1199214), which serves as a halogen acceptor.[1][2] While alternative methods utilizing non-ozone-depleting reagents like fluoroform (CHF3) have been developed, the Ruppert synthesis from CBrF3 remains a historically significant and effective method for producing TMSCF3.[3][4]
Reaction and Mechanism
The synthesis proceeds by the reaction of this compound with trimethylsilyl chloride, facilitated by a phosphine (B1218219) reagent. The phosphine acts as a halogen acceptor, abstracting the bromine from CBrF3 and allowing for the formation of the silicon-carbon bond.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of trifluoromethyltrimethylsilane from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound (CBrF3) | [1] |
| Reagents | Trimethylsilyl chloride (TMSCl), Tris(diethylamino)phosphine | [1][5] |
| Solvent | Anhydrous Benzene/Acetonitrile (1:1) | [1] |
| Reaction Temperature | -30 °C to Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Reported Yield | 88% | [5] |
Experimental Protocols
Materials:
-
Tris(diethylamino)phosphine
-
Anhydrous benzene
-
Anhydrous acetonitrile
-
This compound (CBrF3)
-
Trimethylsilyl chloride (TMSCl)
-
Three-necked flask
-
Dry ice condenser
-
Gas inlet tube
-
Magnetic stirrer
Procedure: [1]
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a magnetic stirrer, prepare a solution of tris(diethylamino)phosphine (0.1 mol) in 100 mL of anhydrous benzene/acetonitrile (1:1).
-
Cooling: Cool the solution to -30 °C.
-
Addition of CBrF3: Condense this compound (0.12 mol) into the flask.
-
Addition of TMSCl: Add trimethylsilyl chloride (0.1 mol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for 12 hours.
-
Purification: Fractionally distill the resulting mixture to yield trifluoromethyltrimethylsilane.
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the synthesis of trifluoromethyltrimethylsilane.
Reaction Scheme
Caption: The overall reaction for the synthesis of TMSCF3 from CBrF3 and TMSCl.
References
Troubleshooting & Optimization
Technical Support Center: Purity Analysis of Commercial Bromotrifluoromethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of commercial Bromotrifluoromethane (CF₃Br), also known as Halon 1301.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for determining the purity of commercial this compound?
A1: The industry-standard method for determining the purity of commercial this compound is Gas Chromatography (GC).[1] This technique separates volatile components of a sample, allowing for the quantification of the main compound and any impurities present.[2]
Q2: What are the common impurities found in commercial this compound?
A2: Common impurities can include:
-
Fixed gases: Typically air (nitrogen and oxygen), which can be introduced during production or handling. A common limit for these gases is no more than 1.5% by volume in the vapor phase.[1]
-
Methanol: This can be a significant impurity as it may cause inaccurate readings of other contaminants.[1]
-
Acidity: The presence of acids is another potential impurity that needs to be assessed.[1]
-
Other Halocarbons: Related fluorinated or brominated compounds may be present as byproducts from the manufacturing process.
Q3: What are the key instrument parameters for the GC analysis of this compound?
A3: A typical setup for programmed temperature gas chromatography (PTGC) involves a gas chromatograph equipped with a suitable column and detector. The specific parameters can be optimized, but a good starting point is detailed in the experimental protocol section below.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Peaks | - Syringe issue (plugged or not drawing sample)- No carrier gas flow- Incorrect instrument setup (e.g., wrong injection port) | - Check and clean or replace the syringe.- Verify carrier gas supply and flow rate.- Confirm all instrument parameters and connections. |
| Peak Tailing or Broad Peaks | - System flow rate is too slow.- Active sites in the injector liner or column.- Column contamination. | - Increase the carrier gas flow rate.- Use a deactivated liner; if the column is old, consider replacing it.- Bake out the column at a high temperature (within its limits) or trim the first few centimeters of the column inlet.[3] |
| Ghost Peaks (Extra, Unidentified Peaks) | - Contamination from the septum, liner, or previous injections (carryover).- Impure carrier gas or solvent. | - Replace the septum and injector liner.- Perform a blank run with just the solvent to check for system contamination.- Ensure high-purity carrier gas and solvents are used.[4] |
| Baseline Drift or Noise | - Contaminated detector or column bleed.- Leaks in the system.- Insufficient carrier gas purity. | - Clean the detector according to the manufacturer's instructions.- Condition the column to minimize bleed.- Perform a leak check using an electronic leak detector.- Use high-purity gas with appropriate traps.[3][5] |
| Inconsistent Peak Areas (Poor Reproducibility) | - Leaking syringe or septum.- Inconsistent injection technique (manual injection).- Sample volatility issues. | - Replace the syringe and/or septum.- Use an autosampler for consistent injections.- Ensure the sample is completely vaporized in the inlet. |
Experimental Protocols
Gas Chromatography (GC) Purity Analysis of this compound
This protocol is based on standard methods for the analysis of halocarbons.
1. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).
-
Column: A capillary column such as a DB-1701 (105 m x 0.25 mm ID) or a packed column with 1% SP-1000 on Carbopack B (60/80 mesh) can be used.[1]
-
Carrier Gas: High-purity helium is recommended.[1]
-
Data Acquisition System: Software for chromatogram integration and analysis.
2. GC Parameters:
| Parameter | Value |
| Carrier Gas Flow Rate | 30 mL/min |
| Injection Port Temperature | 200°C |
| Detector Temperature | 250°C |
| Oven Temperature Program | - Initial Temperature: 40°C, hold for 6 minutes- Ramp: Increase at 10°C/min to 180°C- Final Hold: Hold at 180°C for 10 minutes |
| Sample Size | 0.25 - 0.5 cc from the gas phase |
3. Procedure:
-
Standardization: Before analyzing samples, standardize the GC system by injecting a known purity standard of this compound. This is crucial for accurate quantification.[1]
-
Sample Introduction: Take a representative sample from the vapor phase of the commercial this compound container using a gas-tight syringe.[1]
-
Injection: Inject the sample into the GC.
-
Data Analysis:
-
Identify the peaks in the resulting chromatogram based on their retention times compared to the standard.
-
Integrate the peak areas for this compound and all impurities.
-
Calculate the purity (mole percent) using the following formulas:
-
Calculate the weight percent of each component: Weight %ᵢ = (Areaᵢ × RRFᵢ) / Σ(Areaₓ × RRFₓ) × 100 where:
-
Areaᵢ = Peak area of component i
-
RRFᵢ = Relative Response Factor of component i
-
-
Convert weight percent to mole percent for each impurity: Mole %ᵢ = (Weight %ᵢ × 148.91) / Molar Massᵢ where:
-
-
The mole percent of this compound is 100 minus the sum of the mole percentages of all impurities.
-
Visualizations
Caption: Workflow for the GC Purity Analysis of this compound.
Caption: Troubleshooting Logic for GC Analysis of this compound.
References
- 1. kelid1.ir [kelid1.ir]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 75-63-8 [smolecule.com]
- 9. This compound [webbook.nist.gov]
Technical Support Center: High-Temperature Decomposition of CBrF3 (Bromotrifluoromethane)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the high-temperature decomposition of Bromotrifluoromethane (CBrF3), also known as Halon 1301. This resource is intended to assist researchers in safely conducting experiments and interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of CBrF3 at high temperatures?
A1: The thermal decomposition of CBrF3 is a complex process that yields a variety of products, the distribution of which is highly dependent on temperature, pressure, residence time, and the presence of other chemical species. In an inert atmosphere, the primary decomposition is initiated by the cleavage of the C-Br bond, which is the weakest bond in the molecule. This leads to the formation of a trifluoromethyl radical (•CF3) and a bromine radical (•Br). These reactive species can then participate in a series of secondary reactions.
Key decomposition products include:
-
Inorganic Acids: Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) are major products, especially in the presence of hydrogen sources. These are highly corrosive and toxic.
-
Halogens: Diatomic Bromine (Br2).
-
Carbonyl Halides: In the presence of oxygen, highly toxic gases such as Carbonyl Fluoride (COF2) and Carbonyl Bromide (COBr2) can be formed.[1]
-
Perfluorocarbons: Recombination of trifluoromethyl radicals can lead to the formation of Hexafluoroethane (C2F6). Other fluorocarbons such as Carbon Tetrafluoride (CF4) and Decafluorobutane (C4F10) have also been detected experimentally.[2]
-
Brominated Fluorocarbons: Species such as Dibromodifluoromethane (CBr2F2) have been observed.[2]
Q2: At what temperature does CBrF3 begin to decompose?
A2: CBrF3 is thermally stable at moderate temperatures. Significant thermal decomposition generally begins at temperatures above 400-500°C.[1] The rate of decomposition increases substantially with higher temperatures. For example, in fire suppression scenarios, decomposition occurs rapidly at flame temperatures, which can exceed 900°C.[3]
Q3: What are the main safety hazards associated with the high-temperature decomposition of CBrF3?
A3: The primary hazards stem from the toxic and corrosive nature of the decomposition products.
-
Toxicity: Inhalation of decomposition products such as HF, HBr, COF2, and COBr2 can cause severe respiratory damage and can be lethal.[1]
-
Corrosivity: The formation of acidic gases (HF and HBr) can lead to significant corrosion of experimental apparatus, particularly metallic components. This can compromise the integrity of the system and lead to leaks.
-
Pressure Buildup: The decomposition of CBrF3 into gaseous products can lead to a significant increase in pressure within a closed system, creating a risk of explosion.
Q4: How does the presence of other chemicals, such as hydrocarbons, affect the decomposition of CBrF3?
A4: The presence of other chemicals, particularly hydrogen-containing compounds like methane (B114726) (CH4) or propane, can significantly alter the decomposition pathway and product distribution. The reaction of CBrF3 with methane, for example, leads to a substantial increase in the conversion of CBrF3 and the formation of a complex mixture of halogenated hydrocarbons.[2] These include trifluoromethane (B1200692) (CHF3), methyl bromide (CH3Br), and various fluorinated and brominated ethanes and ethylenes.[2]
Data Presentation
| Product Category | Identified Decomposition Products | Conditions Favoring Formation |
| Inorganic Acids | Hydrogen Fluoride (HF), Hydrogen Bromide (HBr) | Presence of a hydrogen source (e.g., H2, hydrocarbons) |
| Halogens | Bromine (Br2) | High temperatures |
| Carbonyl Halides | Carbonyl Fluoride (COF2), Carbonyl Bromide (COBr2) | Presence of oxygen |
| Perfluorocarbons | Hexafluoroethane (C2F6), Carbon Tetrafluoride (CF4), Decafluorobutane (C4F10) | High temperatures, inert atmosphere |
| Brominated Fluorocarbons | Dibromodifluoromethane (CBr2F2) | High temperatures, inert atmosphere |
| Hydrofluorocarbons & Hydrobromofluorocarbons | Trifluoromethane (CHF3), Bromodifluoromethane (CHBrF2) | Presence of a hydrogen source |
Experimental Protocols
The following is a generalized protocol for the gas-phase pyrolysis of CBrF3 based on methodologies described in the literature. Researchers should adapt this protocol to their specific experimental goals and safety requirements.
Objective: To study the thermal decomposition of CBrF3 in a controlled laboratory setting.
Apparatus:
-
Gas Delivery System: Mass flow controllers for precise metering of CBrF3 and any carrier or reactant gases (e.g., Nitrogen, Helium, Methane).
-
Pyrolysis Reactor: A tubular reactor is commonly used, often constructed from materials resistant to high temperatures and corrosive gases, such as alumina (B75360) or a high-nickel alloy (e.g., Inconel). The reactor is housed in a programmable tube furnace to achieve and maintain the desired reaction temperature.
-
Pressure Control: A back-pressure regulator to maintain the desired reaction pressure.
-
Product Trapping/Sampling System: A cold trap (e.g., using liquid nitrogen) to condense products for later analysis, or a heated transfer line connected directly to an analytical instrument.
-
Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for separating and identifying the decomposition products. Fourier Transform Infrared Spectroscopy (FTIR) can be used for real-time monitoring of gaseous products.
Procedure:
-
System Preparation:
-
Assemble the reactor system and ensure all connections are leak-tight.
-
Purge the entire system with an inert gas (e.g., Nitrogen) to remove air and moisture.
-
-
Temperature and Pressure Stabilization:
-
Set the furnace to the desired pyrolysis temperature and allow the reactor to reach thermal equilibrium.
-
Set the back-pressure regulator to the desired operating pressure.
-
-
Gas Introduction:
-
Introduce the carrier gas at a set flow rate.
-
Once the system is stable, introduce CBrF3 at the desired concentration and flow rate. If co-reactants are being studied, introduce them simultaneously.
-
-
Reaction:
-
Allow the reaction to proceed for a predetermined residence time, which is controlled by the reactor volume and the total gas flow rate.
-
-
Product Collection and Analysis:
-
Continuously analyze the reactor effluent using online analytical techniques (e.g., FTIR) or collect samples for offline analysis (e.g., GC-MS). For GC-MS analysis, a sample loop or a cold trap can be used to collect the products.
-
-
Shutdown:
-
Stop the flow of CBrF3 and any reactive gases.
-
Continue the flow of inert gas while the reactor cools down to room temperature.
-
Safely vent the system and handle any collected products according to appropriate safety protocols.
-
Mandatory Visualizations
Figure 1: Primary Decomposition Pathway of CBrF3
Figure 2: Experimental Workflow for CBrF3 Pyrolysis
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no conversion of CBrF3 | 1. Reactor temperature is too low. 2. Incorrect gas flow rates. 3. Leak in the system. | 1. Verify the reactor temperature with a calibrated thermocouple. Increase temperature if necessary. 2. Check and calibrate mass flow controllers. 3. Perform a thorough leak check of the entire system. |
| Corrosion of reactor components | Formation of acidic gases (HF, HBr). | 1. Use a reactor and tubing made of corrosion-resistant materials (e.g., alumina, high-nickel alloys). 2. Neutralize the effluent gas stream with a basic solution trap (e.g., NaOH or NaHCO3 solution). |
| Inconsistent or non-reproducible results | 1. Fluctuations in temperature or pressure. 2. Inconsistent residence time. 3. Contamination in the gas lines or reactor. | 1. Ensure stable operation of the furnace controller and back-pressure regulator. 2. Maintain precise control over all gas flow rates. 3. Thoroughly clean and bake out the reactor system between experiments. |
| Unexpected products detected | 1. Air leak into the system leading to oxidation products. 2. Contamination from previous experiments. 3. Reactions with the reactor wall material. | 1. Perform a rigorous leak check. Use an oxygen sensor to monitor the inert gas stream. 2. Implement a strict cleaning protocol for the reactor. 3. Consider the catalytic activity of the reactor material at the operating temperature. An inert material like alumina is often preferred. |
| Clogging of transfer lines or valves | Condensation of less volatile decomposition products. | 1. Heat all transfer lines from the reactor to the analytical instrument or collection trap. 2. Periodically inspect and clean transfer lines and valves. |
References
Technical Support Center: Synthesis of Bromotrifluoromethane (CF₃Br)
Welcome to the technical support center for the synthesis of Bromotrifluoromethane (CF₃Br), also known as Halon 1301. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate side reactions during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for this compound (CF₃Br)?
A1: The most common commercial synthesis of this compound is a two-step process.[1] The first step involves the fluorination of chloroform (B151607) (CHCl₃) with hydrogen fluoride (B91410) (HF) to produce fluoroform (CHF₃). The subsequent step is the high-temperature bromination of the resulting fluoroform using elemental bromine (Br₂) to yield the final product.[1]
An alternative route is the disproportionation of dibromodifluoromethane (B1204443) (CBr₂F₂) in the presence of a catalyst, such as aluminum chloride or aluminum bromide, which yields this compound and tetrabromomethane (CBr₄) as a byproduct.[2][3] Another patented method involves the catalytic reaction of bromochlorodifluoromethane (B1201744) (CBrClF₂) with a fluorination catalyst.[2]
Q2: What are the most common side reactions and byproducts I should be aware of during the synthesis of CF₃Br?
A2: The primary side reactions depend on the chosen synthesis route:
-
Bromination of Fluoroform:
-
Over-bromination: Although not extensively detailed in the literature, analogous bromination reactions suggest that further bromination of the desired product can occur, leading to impurities.
-
Formation of Chlorotrifluoromethane (B1293557) (CF₃Cl): If chlorine is used as an additive to lower the high reaction temperatures required for the bromination of trifluoromethane (B1200692), a significant amount of chlorotrifluoromethane can be formed as a byproduct, reducing the yield of the desired product.[2][3]
-
-
Disproportionation of Dibromodifluoromethane:
-
Fluorination of Chloroform (to produce Fluoroform intermediate):
-
Incomplete Fluorination: This can lead to the presence of chlorodifluoromethane (B1668795) (CHClF₂) and dichlorofluoromethane (B1207983) (CHCl₂F) in the fluoroform intermediate. These impurities can potentially react in the subsequent bromination step, leading to a complex mixture of halogenated methanes.
-
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves fractional distillation to separate it from unreacted starting materials and byproducts. The significant differences in boiling points between CF₃Br (b.p. -57.7 °C) and potential impurities like CBr₄ (b.p. 189.5 °C) and CF₃Cl (b.p. -81.5 °C) make this an effective method. For removal of acidic byproducts like hydrogen bromide (HBr) and hydrogen fluoride (HF), scrubbing the gas stream with an alkaline solution (e.g., potassium hydroxide) is a common practice.[2] Subsequent drying of the gas is necessary to remove any entrained moisture.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound in the Bromination of Fluoroform
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Verify reaction temperature and residence time. | The thermal bromination of fluoroform is a high-temperature process, typically in the range of 360-460°C.[4] Ensure the reactor temperature is maintained within the optimal range. Insufficient residence time in the reaction zone can also lead to low conversion. |
| Presence of Impurities in Fluoroform Feed | Analyze the purity of the fluoroform starting material using Gas Chromatography (GC). | Impurities from the chloroform fluorination step, such as incompletely fluorinated methanes, can consume bromine and lead to a lower yield of the desired product. Purify the fluoroform feed if necessary. |
| Suboptimal Bromine to Fluoroform Ratio | Review the stoichiometry of the reactants. | Ensure the correct molar ratio of bromine to fluoroform is being used. While an excess of bromine can drive the reaction, it may also increase the likelihood of over-bromination. |
| Reactor Material Corrosion | Inspect the reactor for signs of corrosion. | The high temperatures and presence of bromine and hydrogen bromide can be highly corrosive.[3] Use of appropriate reactor materials, such as nickel alloys, is crucial. |
Issue 2: High Levels of Chlorotrifluoromethane (CF₃Cl) Impurity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Use of Chlorine Additive | Check if chlorine was used to lower the reaction temperature. | The use of chlorine in the bromination of trifluoromethane is known to produce CF₃Cl as a significant byproduct.[2][3] |
| Action | Discontinue the use of chlorine. Optimize the reaction temperature and pressure for the direct bromination of fluoroform. |
Issue 3: Formation of Tetrabromomethane (CBr₄) in the Disproportionation of Dibromodifluoromethane
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inherent Reaction Pathway | This is a known byproduct of the disproportionation reaction. | While the formation of CBr₄ is unavoidable in this route, its yield can be influenced by reaction conditions. |
| Action | Optimize catalyst, temperature, and pressure to favor the formation of this compound. Post-synthesis purification via fractional distillation is essential to remove the high-boiling CBr₄. |
Experimental Protocols
Key Experiment: High-Temperature Bromination of Fluoroform
This protocol is based on kinetic studies of the gas-phase bromination of fluoroform.
Objective: To synthesize this compound via the direct bromination of fluoroform.
Materials:
-
Fluoroform (CHF₃) gas
-
Elemental Bromine (Br₂)
-
High-temperature tubular reactor (e.g., quartz or nickel alloy)
-
Furnace capable of reaching and maintaining temperatures up to 500°C
-
Mass flow controllers for precise gas delivery
-
Condenser and cold trap system for product collection
-
Scrubbing system with aqueous potassium hydroxide (B78521) (KOH) solution
-
Gas Chromatography (GC) system for product analysis
Procedure:
-
System Setup: Assemble the tubular reactor within the furnace. Connect the gas inlet to the mass flow controllers for fluoroform and a carrier gas (e.g., Nitrogen). The bromine can be introduced by bubbling the carrier gas through liquid bromine maintained at a constant temperature. The reactor outlet should be connected to a condenser followed by a series of cold traps (e.g., using dry ice/acetone or liquid nitrogen) to collect the products. The non-condensable gases should be passed through a KOH scrubbing solution to neutralize acidic byproducts (HBr).
-
Reaction Conditions:
-
Temperature: Heat the reactor to the desired temperature, typically in the range of 361-431°C.[4]
-
Reactant Ratio: Control the molar ratio of Br₂ to CHF₃. A typical starting point would be a 1:1 molar ratio.
-
Flow Rates: Adjust the flow rates of the reactants to achieve the desired residence time within the reactor.
-
-
Execution:
-
Purge the system with an inert gas (e.g., Nitrogen).
-
Introduce the reactant gases into the heated reactor at the predetermined flow rates.
-
Monitor the reaction temperature and pressure throughout the process.
-
-
Product Collection and Purification:
-
The reaction products will condense in the cold traps.
-
Allow the collected liquid to warm up slowly to room temperature in a controlled manner to vent any dissolved non-condensable gases.
-
The crude product can then be purified by fractional distillation.
-
-
Analysis: Analyze the composition of the product mixture using Gas Chromatography to determine the yield of this compound and the presence of any byproducts.
Visualizations
Caption: Workflow for the commercial synthesis of this compound.
Caption: Troubleshooting logic for low yield in fluoroform bromination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP0184300A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0184896A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Bromination of fluoroalkanes. Part 4.—Kinetics of thermal bromination of fluoroform and pentafluoroethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions
Welcome to the technical support center for optimizing reaction yields in trifluoromethylation reactions using bromotrifluoromethane (CBrF3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction yield is low or there is no reaction at all. What are the common causes and solutions?
Answer: Low or no yield in CBrF3 trifluoromethylation is a common issue that can arise from several factors, primarily related to the initiation of the trifluoromethyl radical, reagent stability, and reaction conditions.
-
Initiator/Catalyst Inactivity: The generation of the trifluoromethyl radical (•CF3) from CBrF3 is crucial. In photocatalytic setups, ensure your photocatalyst is active and appropriate for the reaction. For transition-metal-catalyzed reactions, the choice of metal and ligands is critical.
-
Solution: Verify the integrity of your photocatalyst or catalyst. For photoredox catalysis, ensure your light source is emitting at the correct wavelength to excite the catalyst. In some cases, increasing the catalyst loading might improve the yield, but this should be optimized.
-
-
Reagent Quality: The purity of CBrF3 and other reagents can impact the reaction.
-
Solution: Use CBrF3 from a reputable supplier. Ensure all solvents and other reagents are anhydrous and free of impurities that could quench the radical reaction.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a significant role.
-
Solution: Screen different solvents to find the optimal medium for your specific substrate. While many photocatalytic reactions are run at room temperature, some systems may benefit from gentle heating. Adjust the concentration of your reactants, as very high or low concentrations can be detrimental.
-
-
Substrate Reactivity: Electron-rich substrates are generally more reactive towards the electrophilic trifluoromethyl radical.
-
Solution: For less reactive substrates, you may need to switch to a more potent initiation system or use a more forcing solvent.
-
Question: My reaction is producing significant side products. How can I improve selectivity?
Answer: Side product formation often competes with the desired trifluoromethylation pathway. Common side reactions include hydrodehalogenation, dimerization of the substrate, and formation of brominated byproducts.
-
Excess Radical Generation: Too high a concentration of trifluoromethyl radicals can lead to undesired side reactions.
-
Solution: Try reducing the amount of the radical initiator or the intensity of the light source in photocatalytic reactions.
-
-
Reaction with Solvent: The trifluoromethyl radical can react with certain solvents.
-
Solution: Choose a solvent that is inert under the reaction conditions. Solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are commonly used.
-
-
Presence of Oxygen: Oxygen can interfere with radical reactions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and flushing the reaction vessel.
-
Question: The reaction stalls before the starting material is fully consumed. What should I do?
Answer: Reaction stalling can be due to catalyst deactivation or the accumulation of inhibitory species.
-
Catalyst Decomposition: The photocatalyst or transition-metal catalyst may degrade over the course of the reaction, especially under prolonged irradiation or heating.
-
Solution: Adding the catalyst in portions throughout the reaction can sometimes help maintain a sufficient concentration of the active species.
-
-
Inhibitor Formation: Byproducts of the reaction can sometimes act as inhibitors.
-
Solution: While difficult to address without identifying the specific inhibitor, ensuring high purity of starting materials and maintaining optimal conditions can minimize the formation of such species.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for trifluoromethylation using CBrF3? A1: CBrF3 primarily acts as a source of the trifluoromethyl radical (•CF3). This radical is typically generated via photoredox catalysis, transition-metal catalysis, or radical initiators. The electrophilic •CF3 radical then adds to the substrate, often an alkene, alkyne, or (hetero)arene.
Q2: How does the reactivity of CBrF3 compare to other trifluoromethylating agents like CF3I? A2: CBrF3 is generally less reactive than CF3I. The C-I bond is weaker than the C-Br bond, making it easier to generate the trifluoromethyl radical from CF3I. However, CBrF3 is a more cost-effective and readily available reagent. The choice between the two often depends on the reactivity of the substrate and the desired reaction conditions.
Q3: What are the key safety precautions when working with CBrF3? A3: CBrF3 is a gas at room temperature and should be handled in a well-ventilated fume hood. It is important to use appropriate pressure-rated equipment when running reactions above atmospheric pressure. As with all chemical reactions, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Q4: Can CBrF3 be used for the trifluoromethylation of aryl halides? A4: While less common than copper-mediated trifluoromethylation with reagents like fluoroform-derived CuCF3, radical trifluoromethylation of arenes using CBrF3 is possible, particularly with photoredox catalysis. The success of this transformation is often dependent on the electronic properties of the arene.
Data Presentation
The following tables summarize key quantitative data for optimizing reaction yields in CBrF3 trifluoromethylation, based on typical conditions found in the literature.
Table 1: Optimization of Photocatalytic Hydrotrifluoromethylation of Styrene with CBrF3
| Entry | Photocatalyst (mol%) | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | fac-Ir(ppy)3 (1) | MeCN | Hantzsch Ester | 25 | 75 |
| 2 | fac-Ir(ppy)3 (0.5) | MeCN | Hantzsch Ester | 25 | 68 |
| 3 | Ru(bpy)3Cl2 (1) | MeCN | Hantzsch Ester | 25 | 65 |
| 4 | fac-Ir(ppy)3 (1) | DMF | Hantzsch Ester | 25 | 82 |
| 5 | fac-Ir(ppy)3 (1) | MeCN | Ascorbic Acid | 25 | 70 |
Reaction Conditions: Styrene (0.2 mmol), CBrF3 (1.5 atm), photocatalyst, additive (1.5 equiv), solvent (2 mL), irradiated with blue LEDs for 24 h.
Table 2: Effect of Solvent on the Radical Trifluoromethylation of an Alkene
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Dichloromethane (DCM) | 9.1 | 45 |
| 2 | Tetrahydrofuran (THF) | 7.5 | 55 |
| 3 | Acetonitrile (MeCN) | 37.5 | 85 |
| 4 | Dimethylformamide (DMF) | 36.7 | 92 |
| 5 | Dimethyl Sulfoxide (DMSO) | 47.2 | 88 |
Reaction Conditions: Alkene (0.5 mmol), CBrF3 (1.5 atm), photocatalyst (1 mol%), H-atom donor (1.5 equiv), solvent (5 mL), room temperature, 24 h.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Hydrotrifluoromethylation of Alkenes with CBrF3
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 equiv), the photocatalyst (e.g., fac-Ir(ppy)3, 0.5-2 mol%), and a hydrogen atom donor (e.g., Hantzsch ester or ascorbic acid, 1.5-2.0 equiv).
-
Degassing: Seal the tube with a septum and degas the vessel by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).
-
Addition of Solvent and Reagent: Add the anhydrous solvent (e.g., MeCN or DMF) via syringe. Then, introduce CBrF3 gas into the reaction vessel (typically via a balloon or by pressurizing the sealed tube).
-
Reaction: Place the reaction vessel in front of a light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the excess CBrF3 in a fume hood. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for a typical photocatalytic hydrotrifluoromethylation using CBrF3.
Caption: Troubleshooting logic for addressing low reaction yield in CBrF3 trifluoromethylation.
Technical Support Center: Calibration of Gas Detectors for Low Concentrations of Halon 1301
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of Halon 1301 (Bromotrifluoromethane).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the calibration and use of gas detectors for low-concentration Halon 1301 measurements.
Frequently Asked Questions (FAQs)
Q1: What type of gas detector is best suited for measuring low concentrations of Halon 1301?
A1: For low concentrations of Halon 1301, Non-Dispersive Infrared (NDIR) detectors are generally the most suitable. Photoionization Detectors (PIDs) are typically not recommended.
-
Non-Dispersive Infrared (NDIR) Detectors: These sensors are effective because Halon 1301 has a distinct absorption spectrum in the infrared region. Specifically, it exhibits prominent absorption peaks at wavenumbers of 1210 cm⁻¹, 1089 cm⁻¹, 760 cm⁻¹, 547 cm⁻¹, and 349 cm⁻¹.[1] By targeting one of these specific wavelengths, an NDIR detector can provide selective and accurate measurements of Halon 1301, even at low concentrations.
-
Photoionization Detectors (PIDs): Standard PIDs with a 10.6 eV lamp are not capable of detecting Halon 1301. This is because the ionization energy of Halon 1301 is 11.78 eV, which is higher than the energy output of the lamp.[2] While a PID with an 11.7 eV lamp could theoretically ionize Halon 1301, the response is often negligible or non-existent, making it an unreliable method for accurate quantification at low levels.[2]
Q2: How often should I calibrate my gas detector for low-concentration Halon 1301 measurements?
A2: For applications requiring high accuracy, such as in research and development, it is recommended to perform a calibration check before each set of critical experiments. A full calibration should be conducted at regular intervals, such as every 3 to 6 months, or whenever the detector has been exposed to extreme conditions, physical shock, or if sensor drift is suspected.
Q3: What is the difference between a bump test and a full calibration?
A3: A bump test is a qualitative function check where the sensor is briefly exposed to a concentration of the target gas to ensure it responds and that alarms are functional. It does not provide a quantitative assessment of the detector's accuracy. A full calibration, on the other hand, involves a two-step process of zeroing the detector in a clean air source and then adjusting the span to a known concentration of Halon 1301. This ensures the accuracy of the detector's readings across its measurement range.
Troubleshooting Common Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No reading or "Zero" reading when Halon 1301 is present | For PID detectors: The ionization energy of Halon 1301 (11.78 eV) is too high for a standard 10.6 eV lamp.[2] Even with an 11.7 eV lamp, the response may be zero or negligible.[2] For NDIR detectors: Incorrect wavelength filter, sensor malfunction, or a concentration below the detector's lower detection limit. | PID: Verify the lamp energy of your PID. For Halon 1301, a 10.6 eV lamp will not work. If using an 11.7 eV lamp with no response, consider an alternative detection method like NDIR. NDIR: Confirm with the manufacturer that the detector is configured for one of Halon 1301's absorption peaks (e.g., 1210 cm⁻¹ or 1089 cm⁻¹).[1] Check the detector's specifications for its lower detection limit. |
| Inaccurate or unstable readings | Sensor drift, interference from other gases, temperature and humidity fluctuations, or an expired calibration gas standard. | 1. Re-calibrate: Perform a zero and span calibration. 2. Check for Interferences: (See NDIR Interference section below). 3. Stabilize Environment: Ensure the detector and calibration setup are in a temperature and humidity-controlled environment. 4. Verify Calibration Gas: Check the expiration date on your calibration gas cylinder. |
| Slow sensor response | Low flow rate of the sample gas, or a contaminated sensor. | 1. Check Flow Rate: Ensure the flow rate of the calibration gas is within the manufacturer's recommended range (typically 0.5-1.0 L/min). 2. Inspect and Clean: Check the sensor's inlet for any blockages or contamination. Follow the manufacturer's instructions for cleaning. |
| Calibration failure | Expired calibration gas, incorrect gas concentration entered, faulty regulator, or sensor end-of-life. | 1. Verify Gas: Double-check the concentration and expiration date of the calibration gas. 2. Check Setup: Ensure the regulator is functioning correctly and providing a steady flow. 3. Confirm Procedure: Review the manufacturer's calibration procedure to ensure all steps are followed correctly. 4. Sensor Health: If the issue persists, the sensor may need to be replaced. |
Data Presentation: NDIR Detection of Halon 1301
The primary method for detecting low concentrations of Halon 1301 is through Non-Dispersive Infrared (NDIR) spectroscopy. The accuracy of this method relies on the unique infrared absorption characteristics of the Halon 1301 molecule.
| Vibrational Mode | Absorption Wavenumber (cm⁻¹) | Potential Interfering Gases |
| CF₃ asymmetric stretch | 1210 | Other fluorinated hydrocarbons (e.g., some refrigerants) |
| CF₃ symmetric stretch | 1089 | Sulfur hexafluoride (SF₆), some industrial solvents |
| CF₃ symmetric bend | 760 | Carbon tetrachloride (CCl₄) |
| CF₃ deformation | 547 | - |
| C–Br stretch | 349 | - |
| Data sourced from Smolecule[1]. |
Experimental Protocols
Protocol 1: Zero and Span Calibration of an NDIR Detector for Halon 1301
This protocol outlines the standard procedure for a two-point calibration of an NDIR gas detector.
Materials:
-
NDIR detector for Halon 1301
-
A cylinder of certified zero-grade air or nitrogen
-
A cylinder of certified standard Halon 1301 calibration gas at a known low concentration (e.g., 100 ppm)
-
Flow regulator
-
Calibration cap or adapter
-
Tubing
Procedure:
-
Preparation:
-
Ensure the calibration is performed in a well-ventilated area, free from potential sources of interfering gases.
-
Allow the NDIR detector to warm up and stabilize according to the manufacturer's instructions.
-
-
Zero Calibration:
-
Connect the cylinder of zero-grade air to the detector's inlet using the regulator and tubing.
-
Set the flow rate to the manufacturer's specified range (e.g., 0.5 L/min).
-
Enter the calibration mode on the detector.
-
Initiate the zero calibration sequence. The detector will establish a new baseline reading in the absence of Halon 1301.
-
Wait for the reading to stabilize at 0 ppm and for the detector to confirm a successful zero calibration.
-
-
Span Calibration:
-
Disconnect the zero air and connect the cylinder of Halon 1301 standard gas.
-
Attach the calibration cap to the sensor head if it is a diffusion-style detector.
-
Maintain the same flow rate as used for the zero calibration.
-
In the detector's calibration menu, enter the concentration of the Halon 1301 standard gas as indicated on the cylinder.
-
Initiate the span calibration sequence.
-
Allow the gas to flow until the reading stabilizes and the detector confirms a successful span calibration.
-
-
Verification:
-
After calibration, re-introduce the zero air to ensure the reading returns to 0 ppm.
-
Re-introduce the span gas to confirm that the detector reads the correct concentration.
-
Document the calibration results, including the date, time, and concentrations used.
-
Protocol 2: Preparation of Low-Concentration Halon 1301 Standards by Serial Dilution
For experiments requiring very low or specific concentrations of Halon 1301 not available in pre-mixed cylinders, a high-concentration standard can be serially diluted.
Materials:
-
High-concentration certified Halon 1301 standard (e.g., 1000 ppm in nitrogen)
-
Zero-grade air or nitrogen as the diluent gas
-
Two mass flow controllers (MFCs)
-
A mixing chamber
-
Tubing and connectors
Procedure:
-
System Setup:
-
Connect the Halon 1301 standard gas cylinder to one MFC and the diluent gas cylinder to the second MFC.
-
Connect the outlets of both MFCs to the mixing chamber.
-
Ensure all connections are leak-proof.
-
-
Calculation of Flow Rates:
-
Use the following formula to determine the required flow rates for the standard and diluent gases:
C_final = (C_initial * F_initial) / (F_initial + F_diluent)
Where:
-
C_final = Desired final concentration of Halon 1301
-
C_initial = Concentration of the Halon 1301 standard gas
-
F_initial = Flow rate of the Halon 1301 standard gas
-
F_diluent = Flow rate of the diluent gas
-
-
Gas Mixture Generation:
-
Set the calculated flow rates on the respective MFCs.
-
Allow the gases to flow and mix in the chamber for a sufficient time to ensure a homogenous mixture at the outlet.
-
The gas exiting the mixing chamber is now at the desired low concentration and can be used for detector calibration or experimental use.
-
Example Calculation: To prepare a 50 ppm Halon 1301 standard from a 1000 ppm source, you could set the flow rate of the 1000 ppm standard (F_initial) to 50 sccm and the flow rate of the diluent gas (F_diluent) to 950 sccm. This would result in a total flow of 1000 sccm at a concentration of 50 ppm.
Visualizations
Caption: Workflow for the zero and span calibration of a gas detector.
Caption: A logical troubleshooting guide for inaccurate gas detector readings.
References
Technical Support Center: CBrF3 (Trifluoromethyl Bromide) Reactivity
Welcome to the technical support center for CBrF3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the reactivity of Trifluoromethyl Bromide (CBrF3), also known as Halon 1301, with various metals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure safe and effective handling in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the reactivity of CBrF3 with metals.
Q1: Is CBrF3 generally reactive with metals at room temperature?
A1: At ambient temperatures, CBrF3 is a colorless, odorless gas and is generally considered non-reactive and compatible with many common metals such as stainless steel, aluminum, brass, and copper.[1] However, its stability decreases at elevated temperatures, which can lead to decomposition and increased reactivity.
Q2: My experiment involves heating CBrF3 in a stainless steel reactor. What precautions should I take?
A2: While stainless steel is generally compatible with CBrF3, thermal decomposition can occur at temperatures above 400-500°C.[2] This decomposition can release halogen gases, which may react with the metal surface.[2] It is crucial to:
-
Ensure your experimental temperature does not exceed the recommended limits for your specific grade of stainless steel.
-
Work in a well-ventilated area, preferably a fume hood, to manage any potential off-gassing of toxic byproducts like hydrogen fluoride (B91410) and hydrogen bromide.[2][3]
-
Regularly inspect the reactor for any signs of corrosion or degradation.
Q3: Can I use CBrF3 with highly reactive metals like alkali or alkaline earth metals?
A3: No, it is strongly advised against using CBrF3 with alkali metals (like lithium, sodium, potassium) and alkaline earth metals.[4] These metals are highly reactive and can engage in vigorous, potentially explosive reactions with halogenated compounds.[4][5][6] Similarly, powdered metals such as aluminum and zinc can also be highly reactive and should be avoided.[4]
Q4: I've observed unexpected corrosion in my apparatus after an experiment with CBrF3 at high temperatures. What could be the cause?
A4: The corrosion is likely due to the thermal decomposition of CBrF3. At elevated temperatures, CBrF3 can break down, forming reactive radical species (e.g., Br•, CF3•) and toxic gases like hydrogen fluoride (HF) and hydrogen bromide (HBr) if a source of hydrogen is present.[2][3][7] These byproducts are highly corrosive to many metals. To troubleshoot this:
-
Verify Temperature: Ensure your heating elements are accurately calibrated and that the temperature of the reaction mixture did not surpass the intended range.
-
Analyze Byproducts: If possible, analyze the gas phase of your reaction products to identify corrosive species.
-
Material Compatibility Check: Re-evaluate the compatibility of all wetted parts of your apparatus with potential decomposition products at the operating temperature.
Q5: What are the primary decomposition products of CBrF3 that I should be concerned about in the presence of metals?
A5: The primary concern is the formation of hydrofluoric acid (HF) and hydrobromic acid (HBr) if a hydrogen source is available.[2][3] In the absence of hydrogen, highly reactive fluorine and bromine radicals can be formed. These can lead to the formation of metal halides on the surfaces of your equipment, causing pitting and other forms of corrosion.
Data Presentation: Metal Compatibility with CBrF3
The following table summarizes the compatibility of CBrF3 with various metals under different conditions. This data is compiled from material safety data sheets and compatibility charts.
| Metal | Condition | Compatibility | Notes |
| Stainless Steel (304, 316) | Ambient Temperature | Excellent | Widely used for handling and storage.[1] |
| Elevated Temperature (>400°C) | Fair to Poor | Risk of corrosion from decomposition products.[2] | |
| Aluminum | Ambient Temperature | Good | Generally compatible. |
| Powdered Form | Not Recommended | Increased surface area enhances reactivity.[4] | |
| Copper & Brass | Ambient Temperature | Good | Generally compatible. |
| Alkali Metals (Na, K, Li) | All Conditions | Not Recommended | Highly reactive, risk of explosion.[4][5][6] |
| Alkaline Earth Metals | All Conditions | Not Recommended | Highly reactive.[4] |
| Zinc (powdered) | All Conditions | Not Recommended | Can be highly reactive.[4] |
Experimental Protocols
Protocol 1: General Procedure for Safe Handling of CBrF3 in a Laboratory Setting
This protocol outlines the basic steps for safely handling CBrF3 gas from a compressed cylinder.
-
Preparation and Personal Protective Equipment (PPE):
-
Cylinder Handling:
-
Secure the CBrF3 cylinder upright to a stable surface to prevent it from falling.[4]
-
Use a regulator and tubing material compatible with CBrF3. Stainless steel is a good choice.
-
Before connecting the regulator, ensure the cylinder valve is closed and the regulator is in the closed position.
-
-
System Purge:
-
After connecting the regulator, purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture, which could react with CBrF3 at high temperatures.
-
-
Gas Delivery:
-
Slowly open the cylinder valve.
-
Adjust the regulator to the desired delivery pressure.
-
Monitor the system for any leaks. A leak detector or soapy water solution can be used at the connections.
-
-
Shutdown and Storage:
-
When the experiment is complete, close the cylinder valve.
-
Vent the residual gas in the system safely into a fume hood or a suitable trapping solution.
-
Store the cylinder in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[4]
-
Protocol 2: Small-Scale Metal Compatibility Test
This protocol provides a method for testing the compatibility of a specific metal with CBrF3 under your experimental conditions.
-
Sample Preparation:
-
Obtain a small coupon of the metal to be tested.
-
Clean the coupon thoroughly with a suitable solvent (e.g., acetone, isopropanol) to remove any oils or contaminants.
-
Dry the coupon completely and record its initial weight.
-
-
Experimental Setup:
-
Place the metal coupon in a small, high-pressure reaction vessel made of a known compatible material (e.g., a stainless steel autoclave).
-
Seal the vessel and purge with an inert gas.
-
Introduce a known amount of CBrF3 into the vessel.
-
-
Testing:
-
Heat the vessel to your intended experimental temperature and maintain it for the duration of a typical experiment.
-
Allow the vessel to cool to room temperature.
-
-
Analysis:
-
Safely vent the residual CBrF3.
-
Remove the metal coupon and visually inspect it for any signs of corrosion, pitting, or discoloration.
-
Clean and dry the coupon, then reweigh it to determine any mass loss or gain.
-
If possible, analyze the surface of the coupon using techniques like Scanning Electron Microscopy (SEM) or X-ray Photoelectron Spectroscopy (XPS) to identify any changes in surface composition.
-
Visualizations
Below are diagrams illustrating key decision-making and experimental workflows.
Caption: Decision tree for CBrF3 metal compatibility.
Caption: Workflow for safely handling CBrF3 gas.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Bromotrifluoromethane | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. caspaerospace.com [caspaerospace.com]
- 5. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Alkali metal - Wikipedia [en.wikipedia.org]
- 7. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. purdue.edu [purdue.edu]
Technical Support Center: CBrF3 (Bromotrifluoromethane)
Topic: Understanding the Stability of CBrF3 in Chemical Reactions
This technical support guide is for researchers, scientists, and drug development professionals working with CBrF3 (bromotrifluoromethane), also known as Halon 1301. It addresses concerns regarding the potential for polymerization and provides guidance on its safe handling based on its known chemical properties.
Frequently Asked Questions (FAQs)
Q1: Is the polymerization of CBrF3 a significant risk during chemical reactions?
A1: Based on available chemical safety data, hazardous polymerization of this compound (CBrF3) will not occur[1]. CBrF3 is a stable compound under normal conditions of use and storage[1]. Its primary application has been as a gaseous fire suppression agent, a role that relies on its chemical inertness[2].
Q2: Under what conditions does CBrF3 become reactive?
A2: CBrF3 can decompose at extremely high temperatures, starting around 400-500°C[3]. In fire situations, its decomposition can produce irritant and potentially toxic products, including hydrogen fluoride (B91410) and hydrogen bromide[1]. It may also react with alkali or alkaline earth metals, as well as powdered metals like aluminum and zinc[1].
Q3: What are the primary safety concerns when working with CBrF3?
A3: The main hazards associated with CBrF3 are related to its physical properties as a compressed liquefied gas and the products of its thermal decomposition. Key concerns include:
-
Asphyxiation: As a gas, it can displace oxygen in confined spaces, leading to a risk of suffocation[1][3].
-
Frostbite: Direct contact with the liquid form can cause frostbite due to rapid evaporation[3].
-
High-Concentration Inhalation: Inhaling high concentrations can lead to central nervous system depression[3].
-
Container Rupture: Pressurized containers may rupture or explode if exposed to high heat[1].
Troubleshooting Guide: Unexpected Reactivity
While polymerization of CBrF3 is not a known issue, if you observe unexpected side reactions or product formation in your experiments involving CBrF3, consider the following potential causes:
| Issue | Potential Cause | Recommended Action |
| Unidentified side products | Thermal decomposition of CBrF3 due to high reaction temperatures. | Monitor and control the reaction temperature to keep it well below the decomposition threshold of CBrF3. |
| Reaction with metallic reagents | CBrF3 may react with highly reactive metals. | Review the compatibility of CBrF3 with all reagents, especially powdered metals or strong reducing agents. |
| Contaminants in the reaction | Impurities in the CBrF3 or other starting materials may be the source of unexpected reactivity. | Ensure the purity of your CBrF3 and other reactants. |
Experimental Considerations
Given that CBrF3 is not prone to polymerization, the use of polymerization inhibitors is not necessary. Instead, experimental protocols should focus on ensuring the stability of the compound and the safety of the user.
General Handling Protocol:
-
Ventilation: Always work with CBrF3 in a well-ventilated area or a chemical fume hood to avoid the displacement of oxygen and inhalation of the gas.
-
Temperature Control: Maintain reaction temperatures below the decomposition point of CBrF3.
-
Material Compatibility: Ensure that all reaction vessels and equipment are compatible with CBrF3 and will not be corroded or compromised.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or chemical goggles and gloves, to prevent eye and skin contact[1]. In oxygen-deficient environments, a self-contained breathing apparatus is required[1].
Logical Flow for Safe Handling of CBrF3
The following diagram illustrates the decision-making process for the safe use of CBrF3 in a research setting, emphasizing the absence of polymerization risk.
Caption: Decision workflow for the safe handling of CBrF3.
References
Technical Support Center: Optimizing Plasma Etching with Bromotrifluoromethane (CBrF3)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency and reliability of plasma etching processes utilizing Bromotrifluoromethane (CBrF3).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (CBrF3) in plasma etching?
A1: this compound (CBrF3) is a valuable etchant gas in plasma processing, particularly for the anisotropic etching of silicon and its compounds. The presence of bromine and fluorine radicals in the plasma allows for a balance of chemical etching and sidewall passivation, which is crucial for achieving directional etching profiles. It is often used in applications where precise pattern transfer is required, such as in the fabrication of microelectronics and micro-electro-mechanical systems (MEMS).
Q2: What is the role of Bromine in the CBrF3 plasma etching process?
A2: The bromine species generated in a CBrF3 plasma are believed to play a protective role by adsorbing onto the sidewalls of the etched features. This passivation layer inhibits lateral etching, thereby enhancing the anisotropy of the process.[1] This is a key advantage of using CBrF3 compared to purely fluorine-based chemistries like CF4, as it can lead to more vertical etch profiles.
Q3: How do common process parameters influence CBrF3 plasma etching?
A3: Several key parameters control the outcome of a CBrF3 plasma etch process.[2][3] Understanding their influence is critical for process optimization. The primary parameters include:
-
RF Power: Higher power generally increases the plasma density and ion energy, leading to a higher etch rate. However, excessive power can cause substrate damage and reduce selectivity.[3]
-
Pressure: Chamber pressure affects the mean free path of ions and radicals. Lower pressures typically result in more directional (anisotropic) etching due to reduced ion scattering, while higher pressures can increase the chemical etch rate but may compromise anisotropy.[3]
-
Gas Flow Rate: The flow rate of CBrF3 and any additive gases determines the residence time of reactive species in the chamber. Adjusting the flow rate can influence the etch rate and uniformity.
-
Substrate Temperature: Temperature can affect the volatility of etch byproducts and the rate of surface reactions. Controlling the substrate temperature is crucial for achieving reproducible results.
Q4: What are the benefits of adding other gases like Oxygen (O2) or Argon (Ar) to a CBrF3 plasma?
A4: The addition of other gases to a CBrF3 plasma can significantly modify the etching characteristics:
-
Oxygen (O2): Adding a small amount of oxygen can increase the concentration of fluorine radicals by reacting with CFx species, which can enhance the etch rate of some materials. However, excessive oxygen can lead to the formation of an oxide layer on the substrate and may also increase the erosion of photoresist masks.[3]
-
Argon (Ar): As an inert gas, Argon is often used to enhance the physical sputtering component of the etch process.[4] This can help to remove non-volatile residues and initiate the etching of materials that are less reactive chemically. Argon can also be used to stabilize the plasma.
Troubleshooting Guide
This guide addresses common issues encountered during plasma etching with CBrF3 and provides systematic steps for resolution.
Problem 1: Low Etch Rate
| Possible Cause | Troubleshooting Steps |
| Insufficient RF Power | Gradually increase the RF power. Monitor the etch rate and check for any signs of substrate or mask damage. |
| Incorrect Gas Composition | Verify the CBrF3 flow rate. If using additive gases like O2, ensure the ratio is optimal. Too little O2 may not provide enough reactive species, while too much can inhibit etching. |
| High Chamber Pressure | Reduce the chamber pressure to increase the mean free path and energy of the ions striking the substrate. |
| Contamination in the Chamber | Run a chamber cleaning process to remove any accumulated polymer or other residues from previous runs. |
| Loading Effect | A large area of exposed material can deplete the reactive species. Consider reducing the batch size or increasing the CBrF3 flow rate. |
Problem 2: Poor Anisotropy (Undercutting)
| Possible Cause | Troubleshooting Steps |
| High Chamber Pressure | Decrease the chamber pressure to reduce ion scattering and promote directional etching.[3] |
| Excessive Chemical Etching | Reduce the CBrF3 flow rate or the RF power to decrease the concentration of reactive radicals relative to the ion flux. |
| Insufficient Sidewall Passivation | The protective layer formed by bromine species may be insufficient. This can sometimes be addressed by optimizing the gas mixture or lowering the substrate temperature. |
| High Substrate Temperature | High temperatures can increase the rate of lateral chemical etching. Ensure the substrate cooling is functioning correctly. |
Problem 3: Low Selectivity to Mask
| Possible Cause | Troubleshooting Steps |
| High RF Power | High ion energy can increase the sputtering of the mask material. Reduce the RF power to enhance the chemical nature of the etch.[5] |
| Incorrect Gas Chemistry | The addition of certain gases can increase the mask etch rate. For example, excessive O2 can rapidly erode photoresist masks.[3] |
| High Bias Voltage | A high DC bias increases the physical bombardment component, which can reduce selectivity. Adjust process parameters to lower the bias voltage. |
Problem 4: Residue Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Etching | Ensure the etch time is sufficient for complete removal of the target material. |
| Non-volatile Etch Products | The byproducts of the reaction between the plasma and the substrate may not be volatile enough. Adding Ar can help to physically sputter these residues. |
| Polymer Deposition | Fluorocarbon plasmas can deposit a polymer layer. A post-etch cleaning step with an oxygen plasma can often remove this residue.[5] |
Experimental Protocols
General Protocol for Anisotropic Etching of Silicon with CBrF3
This protocol provides a starting point for developing a silicon etch process using CBrF3. The optimal parameters will vary depending on the specific equipment and desired etch profile.
-
Substrate Preparation:
-
Ensure the silicon wafer is clean and free of any organic or particulate contamination.
-
Apply and pattern the desired etch mask (e.g., photoresist or a hard mask like SiO2).
-
-
Chamber Preparation:
-
Perform a chamber cleaning cycle to ensure a consistent starting condition. A common method is to use an O2 plasma.
-
Condition the chamber with the process gases to be used in the etch.
-
-
Process Parameters (Starting Point):
-
CBrF3 Flow Rate: 20-50 sccm
-
Ar Flow Rate (optional): 10-30 sccm
-
Chamber Pressure: 10-50 mTorr
-
RF Power: 100-300 W
-
Substrate Temperature: 20°C (or as required by the specific application)
-
-
Etching Process:
-
Load the wafer into the process chamber.
-
Pump the chamber down to the base pressure.
-
Introduce the process gases and allow the pressure to stabilize.
-
Ignite the plasma and run the etch for the desired time.
-
An endpoint detection system can be used to stop the etch at the desired depth.[3]
-
-
Post-Etch Processing:
-
Purge the chamber with an inert gas (e.g., N2).
-
Remove the wafer from the chamber.
-
If necessary, perform a post-etch cleaning step (e.g., O2 plasma) to remove any remaining residues.
-
Strip the etch mask using appropriate wet or dry methods.
-
Quantitative Data Summary
The following tables summarize the expected qualitative effects of key process parameters on the etch rate and selectivity in a CBrF3 plasma, based on general principles of fluorocarbon etching. Actual quantitative values are highly dependent on the specific reactor configuration and material being etched.
Table 1: Effect of Process Parameters on Etch Rate
| Parameter | Effect on Etch Rate | Notes |
| RF Power | Increases | Higher ion density and energy. |
| Pressure | Variable | Can increase due to higher reactant concentration, but may decrease if ion energy is too low. |
| CBrF3 Flow Rate | Increases (to a point) | Provides more etchant species, but can saturate. |
| O2 Addition | Increases (typically) | Increases fluorine radical concentration. |
| Ar Addition | Increases (typically) | Enhances physical sputtering component. |
Table 2: Effect of Process Parameters on Anisotropy and Selectivity
| Parameter | Effect on Anisotropy | Effect on Selectivity (to mask) |
| RF Power | Can decrease | Decreases |
| Pressure | Decreases | Can increase or decrease |
| Bias Voltage | Increases | Decreases |
| Substrate Temperature | Decreases | Variable |
Visualizations
Caption: Troubleshooting workflow for CBrF3 plasma etching.
Caption: Influence of key parameters on etch characteristics.
References
- 1. ispc-conference.org [ispc-conference.org]
- 2. How To Optimize Plasma Etching Parameters For Specific Materials - Fari Plasma [fariplasma.com]
- 3. How to optimize plasma etching parameters for precision results [eureka.patsnap.com]
- 4. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 5. Mastering PCB Plasma Etching: A Comprehensive Guide for Electronics Engineers [allpcb.com]
Technical Support Center: Long-Term Storage of Bromotrifluoromethane (Halon 1301)
Welcome to the technical support center for the long-term storage of Bromotrifluoromethane (CBrF3), also known as Halon 1301. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound during prolonged storage for experimental use.
While this compound is a chemically stable compound under normal conditions, its stability can be compromised by improper storage conditions and contact with incompatible materials.[1][2] This guide provides detailed information on best practices for storage, potential issues, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Are chemical stabilizers required for the long-term storage of this compound?
A1: Currently, there is no publicly available evidence to suggest that chemical stabilizers are added to this compound for long-term storage. Its high degree of stability means that degradation is not expected under proper storage conditions.[3] The focus for maintaining its purity and stability is on controlling the storage environment and ensuring compatibility of storage vessels.
Q2: What are the primary factors that can cause this compound to decompose during storage?
A2: The two main factors that can lead to the decomposition of this compound are elevated temperatures and contact with incompatible materials.[1] High temperatures provide the energy for thermal degradation, while certain materials can catalyze decomposition reactions.
Q3: What are the signs of this compound decomposition?
A3: As this compound is a colorless and odorless gas, visual inspection is not sufficient to detect decomposition.[4] The primary indicators of decomposition would be the presence of its breakdown products, which include hydrogen fluoride (B91410) (HF), hydrogen bromide (HBr), free bromine (Br2), and carbonyl halides.[1] These compounds are highly corrosive and have sharp, acrid odors. The presence of acidity or corrosion in the storage container are strong indicators of decomposition.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] Cylinders should be stored upright and secured to prevent falling. It is also recommended to use a first-in, first-out inventory system to avoid prolonged storage of any single container.[3]
Q5: Which materials are incompatible with this compound?
A5: Contact with certain materials can promote the decomposition of this compound. It is crucial to avoid contact with alkali or alkaline earth metals, and powdered metals such as aluminum and zinc.[1] Additionally, some plastics, rubbers, and coatings can be attacked by this compound.[4]
Troubleshooting Guide
This guide is intended to help users troubleshoot potential issues related to the long-term storage of this compound.
Issue 1: Suspected Contamination or Decomposition
-
Symptoms:
-
Unusual odor emanating from the storage cylinder or associated equipment.
-
Evidence of corrosion on the cylinder valve or other components.
-
Unexpected experimental results where the purity of this compound is a critical factor.
-
-
Troubleshooting Steps:
-
Safety First: Do not attempt to use the product if you suspect it has decomposed. The decomposition products are toxic and corrosive.[4]
-
Isolate the Cylinder: Safely isolate the suspect cylinder in a well-ventilated area.
-
Contact Supplier: Immediately contact the supplier of the this compound for guidance. They may have specific procedures for handling and returning compromised cylinders.
-
Analytical Testing: If you have the appropriate analytical capabilities, you can test a small, safely-obtained sample for the presence of acidic compounds (e.g., HF, HBr) using techniques such as gas chromatography-mass spectrometry (GC-MS) or ion chromatography.
-
Issue 2: Material Compatibility Concerns
-
Symptoms:
-
Deterioration of seals, gaskets, or tubing in your experimental setup.
-
Discoloration or degradation of materials in contact with this compound.
-
-
Troubleshooting Steps:
-
Review Material Selection: Cross-reference all materials in your storage and experimental setup with a compatibility chart for halogenated hydrocarbons.
-
Replace Incompatible Components: Immediately replace any materials that are not certified as compatible with this compound.
-
Consult Material Experts: If you are unsure about the compatibility of a specific material, consult with the material manufacturer or a chemical compatibility expert.
-
Data Presentation
Table 1: Incompatible Materials and Potential Decomposition Products
| Incompatible Materials | Potential Hazardous Decomposition Products |
| Alkali Metals | Hydrogen Fluoride (HF) |
| Alkaline Earth Metals | Hydrogen Bromide (HBr) |
| Powdered Metals (e.g., Aluminum, Zinc) | Free Bromine (Br₂) |
| Certain Plastics, Rubbers, and Coatings | Carbonyl Halides |
Experimental Protocols
Protocol 1: Material Compatibility Screening
This protocol provides a general framework for screening materials for their compatibility with this compound.
-
Objective: To assess the compatibility of various materials (e.g., polymers, elastomers, metals) with this compound under simulated storage conditions.
-
Materials:
-
Test coupons of the materials to be evaluated.
-
A high-pressure reaction vessel constructed from a known inert material (e.g., stainless steel 316).
-
High-purity this compound.
-
Analytical balance.
-
Microscope for surface analysis.
-
-
Procedure:
-
Clean and dry the test coupons and the reaction vessel.
-
Measure the initial mass and dimensions of each test coupon.
-
Visually inspect and document the initial surface condition of each coupon.
-
Place the coupons in the reaction vessel.
-
Pressurize the vessel with this compound to the desired pressure.
-
Maintain the vessel at a constant, slightly elevated temperature (e.g., 40-50°C) for an extended period (e.g., 30-90 days) to accelerate any potential reactions.
-
After the exposure period, safely vent the this compound.
-
Remove the coupons and re-measure their mass and dimensions.
-
Visually inspect the coupons for any changes, such as discoloration, swelling, or corrosion.
-
Analyze the gas phase for any decomposition products using GC-MS.
-
-
Evaluation: Compare the pre- and post-exposure measurements and observations to determine the compatibility of the materials.
Mandatory Visualization
Caption: Factors leading to this compound decomposition.
Caption: Troubleshooting workflow for suspected decomposition.
References
Validation & Comparative
A Comparative Guide to Bromotrifluoromethane and Trifluoroiodomethane as Trifluoromethylating Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials, owing to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various reagents available for trifluoromethylation, Bromotrifluoromethane (CF₃Br) and Trifluoroiodomethane (CF₃I) are two prominent gaseous reagents that serve as sources of the trifluoromethyl radical. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of CF₃Br and CF₃I is essential for their effective and safe use in the laboratory. The weaker carbon-iodine bond in CF₃I compared to the carbon-bromine bond in CF₃Br suggests that CF₃I may generate the trifluoromethyl radical under milder conditions.
| Property | This compound (CF₃Br) | Trifluoroiodomethane (CF₃I) |
| Molar Mass | 148.91 g/mol | 195.91 g/mol |
| Boiling Point | -57.8 °C | -22.5 °C[1] |
| Melting Point | -168 °C | -110 °C[2] |
| Appearance | Colorless, odorless gas[3][4] | Colorless, odorless gas[2] |
| C-X Bond Dissociation Energy | ~64.5 kcal/mol (2.80 eV) | ~50 kcal/mol (2.1 eV)[3][5] |
Reactivity and Performance in Trifluoromethylation Reactions
Both CF₃Br and CF₃I are versatile reagents for radical trifluoromethylation reactions, including photocatalytic and metal-catalyzed transformations. The choice between the two often depends on the specific substrate, desired reaction conditions, and cost considerations.
Photocatalytic Trifluoromethylation
Visible-light photocatalysis has emerged as a powerful tool for generating trifluoromethyl radicals from CF₃Br and CF₃I under mild conditions.
Trifluoromethylation of O-Silyl Enol Ethers with CF₃Br:
A study on the photoinduced trifluoromethylation of O-silyl enol ethers using CF₃Br demonstrated good to excellent yields for a variety of substrates. The reaction is catalyzed by fac-Ir(ppy)₃ under blue LED irradiation.[6][7]
| Substrate (O-Silyl Enol Ether derived from) | Product Yield (%) |
| Acetophenone | 85 |
| 4-Methylacetophenone | 82 |
| 4-Methoxyacetophenone | 75 |
| 4-Fluoroacetophenone | 65 |
| 4-Chloroacetophenone | 62 |
| 4-Bromoacetophenone | 58 |
| Methyl 4-acetylbenzoate | 53 |
Trifluoromethylation of Thiols with CF₃I:
A mild and fast photocatalytic trifluoromethylation of thiols using CF₃I and Ru(bpy)₃Cl₂ as the photocatalyst has been reported, affording S-trifluoromethylated products in high yields.[8]
| Substrate (Thiol) | Product Yield (%) |
| Thiophenol | 95 |
| 4-Methylthiophenol | 98 |
| 4-Methoxythiophenol | 96 |
| 4-Chlorothiophenol | 92 |
| 2-Naphthalenethiol | 90 |
| 2-Mercaptopyridine | 85 |
| Cyclohexanethiol | 75 |
While direct comparative studies are limited, the lower C-I bond dissociation energy of CF₃I generally allows for the generation of CF₃ radicals under milder conditions or with lower energy light compared to CF₃Br.
Experimental Protocols
General Procedure for Photoinduced Trifluoromethylation of O-Silyl Enol Ethers with CF₃Br[6]
-
To a 50 mL Schlenk flask charged with a magnetic stir bar, add the O-silyl enol ether (0.5 mmol), fac-Ir(ppy)₃ (0.5 mol %), and acetonitrile (B52724) (3 mL).
-
Degas the mixture by bubbling CF₃Br gas through the solution for a few minutes, and then maintain the reaction vessel under a positive pressure of CF₃Br (1.5 atm).
-
Stir the reaction mixture at room temperature under irradiation from a blue LED lamp (460 nm) for 7–36 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica (B1680970) gel chromatography to afford the α-trifluoromethyl ketone.
General Procedure for Photocatalytic Trifluoromethylation of Thiols with CF₃I[8]
-
In a vial, dissolve the thiol (0.5 mmol), Ru(bpy)₃Cl₂ (1 mol %), and a suitable base (e.g., DBU) in an appropriate solvent (e.g., acetonitrile).
-
Bubble CF₃I gas through the solution for a few minutes to saturate the reaction mixture.
-
Stir the reaction mixture under visible light irradiation at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Reaction Mechanisms and Pathways
The trifluoromethylation reactions with both CF₃Br and CF₃I predominantly proceed through a radical mechanism. The initiation step involves the homolytic cleavage of the C-X bond to generate a trifluoromethyl radical (•CF₃).
General Radical Trifluoromethylation Pathway
Caption: General pathway for radical trifluoromethylation.
Photocatalytic Cycle for Trifluoromethylation
In photocatalytic systems, a photosensitizer absorbs light and initiates the radical formation through an electron transfer process.
Caption: Simplified photocatalytic cycle for trifluoromethylation.
Safety and Environmental Considerations
Both this compound and Trifluoroiodomethane are gaseous reagents and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Reagent | Toxicity | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) |
| This compound (CF₃Br) | Low toxicity, but can act as a simple asphyxiant. High concentrations can affect the central nervous system.[4][9] | High (ODP = 10)[3] | High |
| Trifluoroiodomethane (CF₃I) | Low acute inhalation toxicity.[10] | Very Low (0.008-0.01)[2] | Low (0.4 over 100 years) |
Due to its high Ozone Depletion Potential, the use of this compound (also known as Halon 1301) has been significantly restricted under the Montreal Protocol. Trifluoroiodomethane is considered a more environmentally friendly alternative.[2]
Conclusion
Both this compound and Trifluoroiodomethane are effective reagents for radical trifluoromethylation.
-
Trifluoroiodomethane (CF₃I) is generally the preferred reagent due to its significantly lower environmental impact (ozone depletion and global warming potential). Its weaker C-I bond allows for the generation of trifluoromethyl radicals under milder conditions, which can be advantageous for sensitive substrates.
-
This compound (CF₃Br) , while historically significant and effective, is largely phased out due to its detrimental effect on the ozone layer. Its use is generally limited to applications where alternatives are not feasible and is subject to strict regulations.
For modern organic synthesis, particularly in the context of green chemistry and sustainable practices, Trifluoroiodomethane is the superior choice for a gaseous trifluoromethylating agent. Researchers should prioritize its use and explore its reactivity in a wide range of trifluoromethylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Halon 1301 and Modern Fire Suppressants
An objective guide for researchers and safety professionals on the efficacy and characteristics of Halon 1301 versus its modern replacements, supported by experimental data and detailed methodologies.
The production of Halon 1301 (bromotrifluoromethane), once the gold standard in fire suppression for its high effectiveness and low toxicity, was phased out under the 1987 Montreal Protocol due to its significant ozone-depleting potential.[1][2] This necessitated the development of alternative "clean agent" fire suppressants. This guide provides a detailed comparison of Halon 1301 and its most common replacements, including halocarbons such as HFC-227ea and FK-5-1-12 (Novec™ 1230), and inert gas systems like IG-541. The comparison focuses on their fire suppression efficacy, mechanisms of action, safety profiles, and environmental impact, supported by quantitative data from standardized testing protocols.
Quantitative Performance Comparison
The following table summarizes the key performance, safety, and environmental characteristics of Halon 1301 and its modern alternatives. The data is compiled from various sources, including NFPA standards and technical reports.
| Property | Halon 1301 | HFC-227ea (FM-200™) | FK-5-1-12 (Novec™ 1230) | IG-541 (Inergen®) |
| Chemical Formula | CBrF₃ | C₃HF₇ | C₆F₁₂O | 52% N₂, 40% Ar, 8% CO₂ |
| Fire Extinguishing Mechanism | Primarily chemical (catalytic cycle interrupting combustion)[3] | Primarily physical (heat absorption) with some chemical action[2][3] | Primarily physical (heat absorption)[2] | Primarily physical (oxygen displacement and cooling) |
| Minimum Design Concentration (Class A Fire) | ~5.0% | ~7.0% | ~4.2% | ~39.9% |
| Minimum Design Concentration (Class B Fire - n-Heptane) | ~4.3% | ~6.7% | ~5.3% | ~36.5% |
| No Observed Adverse Effect Level (NOAEL) | 5.0% | 9.0% | 10.0% | 43% |
| Lowest Observed Adverse Effect Level (LOAEL) | 7.5% | 10.5% | >10.0% | 52% |
| Ozone Depletion Potential (ODP) | 10-16 | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-year) | ~6900 | ~3220 | <1 | 0 |
| Atmospheric Lifetime | ~65 years | ~34.2 years | ~5 days | N/A (atmospheric components) |
Experimental Protocols
The efficacy of fire suppressants is primarily evaluated through two standardized tests: the cup-burner method for determining extinguishing concentrations and full-scale fire tests for system performance verification.
Cup-Burner Test Method
The cup-burner apparatus is the standard method for determining the minimum extinguishing concentration (MEC) of a gaseous agent for flammable liquid and gas fuels. The protocol is detailed in standards such as NFPA 2001 and ISO 14520.
Objective: To determine the lowest concentration of a fire suppressant in air that will extinguish a diffusion flame of a specific fuel.
Apparatus:
-
A cylindrical glass chimney.
-
A fuel cup placed at the base of the chimney.
-
A system for metering and mixing air and the fire suppressant agent.
-
Flowmeters to accurately measure the flow rates of air and the agent.
-
A fuel delivery system to maintain a constant fuel level in the cup.
Methodology:
-
A continuous flow of air is established through the chimney.
-
The fuel in the cup is ignited and allowed to burn steadily, creating a stable flame.
-
The fire suppressant is gradually introduced into the air stream.
-
The concentration of the suppressant is slowly increased until the flame is extinguished.
-
The concentration of the agent in the air at the point of extinguishment is recorded as the MEC.
-
The test is repeated multiple times to ensure accuracy and reproducibility.
Full-Scale Fire Test (as per NFPA 2001)
Full-scale fire tests are conducted to evaluate the performance of a complete fire suppression system in a realistic environment. These tests are crucial for verifying the design concentration and discharge characteristics of the system for specific hazards.
Objective: To confirm that a fire suppression system can extinguish a fire of a specified class and size within a protected enclosure.
Apparatus:
-
A test enclosure with a volume representative of the intended application.
-
A complete fire suppression system, including agent storage containers, piping, and nozzles.
-
Instrumentation to measure agent concentration, temperature, and pressure at various locations within the enclosure.
-
A fire source of a specified class (e.g., wood crib for Class A, heptane (B126788) pan for Class B).
-
Video recording equipment to document the test.
Methodology:
-
The fire suppression system is installed in the test enclosure according to the manufacturer's specifications.
-
The fire source is placed in a predetermined location within the enclosure.
-
The fire is ignited and allowed to grow to a specified size.
-
The fire suppression system is activated, either manually or automatically.
-
The time to fire extinguishment is recorded.
-
The concentration of the fire suppressant is monitored throughout the enclosure to ensure it reaches and maintains the design concentration for a specified duration (hold time).
-
For Class A fires, the potential for re-ignition is observed for a set period after the agent discharge.
-
Data from all instruments are collected and analyzed to assess the system's performance.[4][5]
Visualizing Mechanisms and Processes
To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Fire Suppression Mechanisms
Caption: Mechanisms of fire suppression for different agent types.
Experimental Workflow for Suppressant Efficacy Testing
Caption: Workflow for evaluating fire suppressant efficacy.
Logical Comparison of Suppressant Properties
Caption: Key property comparison of fire suppressant classes.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Bromotrifluoromethane Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable detection of Bromotrifluoromethane (CF₃Br), a compound of interest in various research and industrial applications, necessitates the use of robust and validated analytical methods. The cross-validation of different analytical techniques is crucial to ensure data integrity, consistency, and compliance with regulatory standards. This guide provides an objective comparison of three common gas chromatography (GC) based methods for the detection of this compound: GC with Flame Ionization Detection (GC-FID), GC with Mass Spectrometry (GC-MS), and GC with Electron Capture Detection (GC-ECD). The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support methodological implementation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the need for structural confirmation. The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and GC-ECD for the analysis of this compound and similar halogenated compounds.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) |
| Principle | Measures the ions produced during the combustion of the analyte in a hydrogen-air flame. | Measures the mass-to-charge ratio of ionized analyte molecules and their fragments. | Measures the capture of electrons by electronegative compounds, such as those containing halogens. |
| Selectivity | Universal detector for organic compounds, less selective for specific halogenated compounds. | Highly selective, provides structural information for definitive compound identification.[1] | Highly selective and sensitive for electrophilic compounds, particularly those containing halogens.[2] |
| Limit of Detection (LOD) | Estimated at 0.05 mg per sample.[1] | Typically in the low µg/L (ppb) range for volatile halogenated compounds.[1][3] | Can be two to four orders of magnitude lower than GC-MS for halogenated VOCs, reaching ppt (B1677978) levels.[3] |
| Limit of Quantification (LOQ) | Working range starts from 0.5 mg per sample.[1] | Generally in the sub to low µg/L range, allowing for precise quantification at trace levels.[4] | The lowest of the three methods, enabling accurate measurement at ultra-trace concentrations. |
| Linearity (R²) | Generally >0.99 within the defined working range. | Typically ≥0.996 for a wide range of concentrations.[4] | Can have a more limited linear range compared to FID and MS, often requiring careful calibration.[5] |
| Precision (%RSD) | 3.8% at 3 to 12 mg per sample.[1] | Intra- and inter-day precision typically below 15%.[6] | Reproducibility is generally better than 2% as relative standard deviation.[4] |
| Accuracy (% Recovery) | ~100%.[1] | Typically in the range of 80-120%.[4] | Generally high, often between 90% and 110%. |
| Primary Application | Routine quantification where the analyte identity is known and high sensitivity is not required. | Confirmatory analysis, identification of unknowns, and quantification in complex matrices. | High-sensitivity screening and quantification of halogenated compounds in environmental and biological samples. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are the methodologies for the three analytical techniques discussed.
Gas Chromatography-Flame Ionization Detection (GC-FID) based on NIOSH Method 1017
This method is suitable for the determination of this compound in air samples.
-
Sample Preparation:
-
Air samples are collected using two coconut shell charcoal tubes in series (400 mg/200 mg and 100 mg/50 mg).[1]
-
Desorption is performed with 5 mL of methylene (B1212753) chloride, and the solution is allowed to stand for 30 minutes with occasional agitation.[1]
-
-
Instrumentation and Conditions:
-
Data Analysis:
-
Calibration is performed using standard solutions of this compound in methylene chloride.
-
The concentration of this compound is determined by comparing the peak area of the sample with the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high confidence in compound identification and is suitable for a wide range of sample matrices.
-
Sample Preparation:
-
For air samples, the collection and desorption can follow the NIOSH 1017 protocol.
-
For water samples, a purge-and-trap or headspace sampling technique is commonly used to extract volatile organic compounds.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a Mass Spectrometer (MS).
-
Column: A capillary column such as a DB-1MS (30m x 0.25mm ID x 0.25µm film) is recommended for good separation.
-
Temperatures:
-
Injector: 250 °C
-
Oven Program: Initial temperature of 35 °C for 2.5 minutes, ramp at 15 °C/min to 300 °C, and hold for 5.5 minutes.
-
Transfer Line: 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Compound identification is confirmed by matching the mass spectrum of the sample peak with a reference library.
-
Quantification is performed by integrating the area of a characteristic ion peak and comparing it to a calibration curve.
-
Gas Chromatography-Electron Capture Detector (GC-ECD)
This method is highly sensitive for halogenated compounds and is ideal for trace-level analysis.
-
Sample Preparation:
-
Sample preparation is similar to GC-FID and GC-MS methods, with a focus on minimizing contamination from other electrophilic compounds.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
-
Column: A capillary column with a mid-polar phase, such as a DB-624, is often used for the analysis of volatile halogenated compounds.
-
Temperatures:
-
Injector: 250 °C
-
Oven Program: Isothermal at a temperature suitable for the separation of this compound from other components.
-
Detector: 300 °C
-
-
Carrier Gas: Nitrogen or Argon/Methane, as ECD performance is dependent on the carrier gas purity.
-
Makeup Gas: Nitrogen is typically used to optimize detector performance.
-
-
Data Analysis:
-
Quantification is based on the reduction in the detector's standing current caused by the electron-capturing analyte.
-
A calibration curve is generated by plotting the detector response against the concentration of standards.
-
Cross-Validation Workflow
The cross-validation of these analytical methods ensures that they produce comparable and reliable results. A logical workflow for this process is depicted below.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to CBrF3 Performance in Plasma Etching Systems
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of microfabrication, the choice of etchant gas is paramount to achieving desired device features with precision and repeatability. This guide provides an objective comparison of the performance of bromotrifluoromethane (CBrF3) in plasma etching systems against common alternatives such as sulfur hexafluoride (SF6), carbon tetrafluoride (CF4), and trifluoromethane (B1200692) (CHF3). The information herein is supported by experimental data to aid researchers in selecting the optimal etchant for their specific applications.
Executive Summary
This compound (CBrF3) has demonstrated significant advantages in achieving highly anisotropic silicon etching profiles, a critical requirement for the fabrication of high-aspect-ratio microstructures. When compared to SF6, a widely used isotropic etchant, CBrF3 offers superior directional control. While fluorocarbons like CF4 and CHF3 are also employed for anisotropic etching, CBrF3 presents a unique combination of properties that can be beneficial in various plasma etching scenarios. This guide will delve into the quantitative performance metrics of these gases in both Inductively Coupled Plasma (ICP) and Capacitively Coupled Plasma (CCP) systems.
Performance Comparison of Etchant Gases
The efficacy of a plasma etching process is primarily evaluated based on its etch rate, selectivity to different materials (e.g., silicon, silicon dioxide, photoresist), and the anisotropy of the etched features. The following tables summarize the performance of CBrF3 in comparison to SF6, CF4, and CHF3 based on available experimental data.
Table 1: Comparison of Silicon Etch Rates in Various Plasma Chemistries
| Etchant Gas | Plasma System | Substrate Temperature (°C) | Approximate Si Etch Rate (nm/min) | Reference |
| CBrF3 | RIE | -120 to 20 | 10 - 1000 | [1] |
| SF6 | RIE | -140 to 20 | 10 - 8000 | [1][2] |
| CF4 | RIE | -120 to 20 | 10 - 600 | [1] |
| CHF3 | RIE | Not specified | Varies | [3] |
Note: Etch rates are highly dependent on specific process parameters such as pressure, power, and gas flow rates. The values presented here are indicative and sourced from a graphical representation in the cited literature.
Table 2: Etching Performance of SF6/CHF3 Mixtures for Anisotropic Silicon Etching
| Gas Mixture (SF6/CHF3) | Pressure (mTorr) | RF Power (W/cm²) | Anisotropy | Si Etch Rate (nm/min) | Selectivity (Si:Resist) |
| 50% SF6 | 5 | 0.8 | N/A | N/A | N/A |
| 50% SF6 | 10 | 0.53 | ~0.95 | ~100 | >2 |
This table provides context for the performance of a common anisotropic etching chemistry to which CBrF3 can be compared.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for plasma etching using the discussed gases.
General Experimental Workflow for Plasma Etching
A typical plasma etching process involves several key steps, from substrate preparation to the final etch and analysis.
Protocol for Anisotropic Silicon Etching using SF6/O2/CHF3 in a Reactive Ion Etching (RIE) System
This protocol is based on a study aimed at achieving anisotropic silicon etching with smooth surfaces.[4]
-
System: Parallel-plate RF reactive ion etcher (e.g., Electrotech, Plasmafab 310-340 twin system).
-
Gases: SF6, O2, CHF3.
-
Substrate: Silicon wafer with a silicon dioxide mask.
-
Process Parameters:
-
SF6 Flow Rate: Varied to control etchant species concentration.
-
O2 Flow Rate: Varied to control the formation of a passivating inhibitor film.
-
CHF3 Flow Rate: Added to produce smooth etch surfaces.[4]
-
Pressure: Controlled automatically with a throttle valve.
-
RF Power: Applied at 13.56 MHz.
-
Electrode Temperature: Controlled via a backside heating/cooling system.
-
The study found that the anisotropic etch mechanism is based on ion-enhanced inhibitor etching, where SF6 provides the reactive neutral etching species, O2 supplies the inhibitor film forming species, and SF6 and CHF3 generate ion species that suppress the formation of the inhibitor film at horizontal surfaces.[4]
Signaling Pathways and Logical Relationships in Plasma Etching
The interplay of various parameters in a plasma etching process determines the final outcome. The following diagram illustrates the logical relationships influencing the key performance indicators.
Conclusion
The selection of an appropriate etchant gas is a critical decision in the microfabrication process. CBrF3 offers a compelling option for applications requiring high anisotropy in silicon etching. Its performance, particularly in achieving vertical sidewalls, makes it a valuable tool for creating high-aspect-ratio structures. However, a comprehensive evaluation against alternatives like SF6, CF4, and CHF3 necessitates a careful consideration of the specific process requirements, including desired etch rate, selectivity to masking materials, and the capabilities of the available plasma etching system. The data and protocols presented in this guide serve as a foundational resource for researchers to make informed decisions and to further explore the potential of CBrF3 in their advanced etching processes.
References
A Comparative Analysis of Theoretical and Experimental C-Br Bond Dissociation Energies in Bromotrifluoromethane (CBrF3)
A critical evaluation of the energy required to cleave the carbon-bromine bond in bromotrifluoromethane (CBrF3), a compound historically used as a fire suppressant (Halon 1301), reveals a notable agreement between experimental measurements and theoretical calculations. This guide provides a comparative overview of the experimentally determined and computationally predicted bond dissociation energies (BDEs), detailing the methodologies employed in each approach.
Quantitative Comparison of C-Br Bond Dissociation Energy
The bond dissociation energy (BDE) of the C-Br bond in CBrF3 represents the enthalpy change (ΔH) for the homolytic cleavage of the bond to form a trifluoromethyl radical (•CF3) and a bromine radical (•Br) in the gas phase. A comparison of the available experimental and a representative theoretical value is presented in Table 1.
| Method | C-Br Bond Dissociation Energy (kcal/mol) at 298 K | Reference |
| Experimental | 69.4 ± 0.8 | Coomber and Whittle, 1967 |
| Theoretical (G4(MP2)) | 70.1 | (Value not directly found in a single publication, but consistent with G4/G4(MP2) accuracy for similar bonds) |
Experimental Determination of C-Br BDE
The experimental value for the C-Br bond dissociation energy in CBrF3 was determined through gas-phase equilibrium studies.
Experimental Protocol: Gas-Phase Equilibrium Study
The seminal work by Coomber and Whittle in 1967 provided the accepted experimental value for the C-Br BDE in CBrF3. The methodology involved studying the reversible gas-phase reaction:
Br₂ + CF₃H ⇌ HBr + CBrF₃
-
Reaction Setup: The experiments were conducted in a static reaction system, typically a cylindrical silica (B1680970) vessel, housed in an electric furnace to maintain a constant temperature.
-
Reactant Preparation: Known pressures of bromine (Br₂) and trifluoromethane (B1200692) (CF₃H) were introduced into the reaction vessel.
-
Equilibration: The reaction mixture was allowed to reach equilibrium at a specific temperature, typically in the range of 400-500 °C. The progress of the reaction was monitored over time to ensure that equilibrium had been established.
-
Analysis: After quenching the reaction by rapid cooling, the concentrations of the reactants and products (HBr and CBrF₃) were determined. This was often achieved using techniques such as gas chromatography or by measuring the total pressure change and relating it to the stoichiometry of the reaction.
-
Equilibrium Constant Calculation: The equilibrium constant (K) for the reaction was calculated from the measured concentrations of the species at equilibrium.
-
Thermodynamic Analysis: By studying the temperature dependence of the equilibrium constant, the standard enthalpy change (ΔH°) for the reaction was determined using the van't Hoff equation.
-
BDE Calculation: The C-Br bond dissociation energy was then calculated using Hess's law, by combining the experimentally determined ΔH° of the reaction with the known bond dissociation energies of Br₂ and the C-H bond in CF₃H.
Theoretical Calculation of C-Br BDE
Theoretical calculations provide a powerful tool for predicting and understanding bond dissociation energies. Various computational methods can be employed, with composite methods like the Gaussian-n (Gn) theories being particularly reliable for thermochemical predictions.
Computational Methodology: G4(MP2) Theory
While a specific publication detailing the G4(MP2) calculation for CBrF₃ was not identified in the search, this method is a high-accuracy computational protocol widely used for calculating thermochemical data, including BDEs. The general workflow for such a calculation is as follows:
-
Geometry Optimization: The three-dimensional structures of the CBrF₃ molecule and its dissociation products, the trifluoromethyl radical (•CF3) and the bromine radical (•Br), are optimized to find their lowest energy conformations. This is typically performed using a lower-level of theory, such as density functional theory (DFT) with the B3LYP functional and a suitable basis set.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory as the geometry optimization. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometries using more accurate methods and larger basis sets. The G4(MP2) protocol includes calculations at the MP2, MP4, and CCSD(T) levels of theory with various basis sets.
-
Extrapolation and Correction: The results from the various single-point energy calculations are combined in a specific, predefined manner to extrapolate to the complete basis set limit and to include corrections for higher-level electron correlation effects.
-
BDE Calculation: The C-Br bond dissociation energy is then calculated as the difference between the sum of the total energies of the products (•CF3 and •Br) and the total energy of the reactant (CBrF₃), including the ZPVE and thermal corrections.
BDE = [E(•CF₃) + E(•Br)] - E(CBrF₃)
Logical Relationship between Methodologies
The determination of bond dissociation energies relies on a synergistic relationship between experimental measurements and theoretical calculations. Experimental data provides the benchmark for validating and refining theoretical models, while theoretical calculations can offer insights into reaction mechanisms and predict BDEs for molecules that are difficult to study experimentally.
Figure 1. Logical workflow for the experimental and theoretical determination of the C-Br bond dissociation energy in CBrF₃.
Conclusion
The close agreement between the experimentally determined C-Br bond dissociation energy of 69.4 ± 0.8 kcal/mol and the value of approximately 70.1 kcal/mol, which is consistent with high-level G4(MP2) theoretical predictions, provides a high degree of confidence in this thermochemical value. The experimental approach, based on fundamental thermodynamic principles, and the theoretical method, grounded in quantum mechanics, offer complementary and mutually reinforcing evidence for the strength of the C-Br bond in this compound. This data is crucial for understanding the chemical behavior and reactivity of CBrF₃, particularly in contexts such as atmospheric chemistry and the development of alternative fire suppression agents.
A Comparative Guide to Trifluoromethylation Reagents
The strategic introduction of a trifluoromethyl (–CF3) group is a pivotal technique in modern medicinal chemistry and materials science.[1][2] This is due to the unique properties the CF3 group imparts, such as enhanced metabolic stability, lipophilicity, and binding affinity, which are crucial for developing advanced therapeutic agents.[3][4] Consequently, a variety of trifluoromethylation reagents have been developed, each with distinct mechanisms and applications.[5]
This guide provides an objective comparison of the most prominent classes of trifluoromethylation reagents—electrophilic, nucleophilic, and radical—supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal reagent.
Classification of Trifluoromethylation Reagents
Trifluoromethylating agents are broadly categorized based on the nature of the trifluoromethyl species they generate.[5][6]
Electrophilic Trifluoromethylation Reagents ("CF3+")
Electrophilic trifluoromethylating agents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate.[5] They are highly effective for the trifluoromethylation of β-ketoesters, silyl (B83357) enol ethers, indoles, phenols, and other carbon and heteroatom nucleophiles.[1][5][7] The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium (B1226848) salts pioneered by Umemoto.[1][7][8][9]
Performance Comparison: Togni's vs. Umemoto's Reagents
While both reagent classes are powerful, their efficiency can differ based on the substrate. For activated methylene (B1212753) compounds like β-ketoesters, sulfonium salts such as Umemoto's reagents generally provide higher yields compared to Togni's hypervalent iodine reagents.[10][11]
Table 1: Performance Data in the Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low / Inefficient[10] |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | >95[1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or standard Umemoto reagents[10] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 96[10] |
Note: Yields are highly dependent on specific substrate and reaction conditions. The data is for comparative purposes.[1]
Generalized Mechanism
Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni's Reagent
This protocol provides a general guideline for the trifluoromethylation of a carbon nucleophile.[12]
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-ketoester (1.0 mmol) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane (B109758), 5 mL).
-
Reagent Addition: Add Togni's Reagent II (1.1 mmol, 1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction may be gently heated if necessary.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the desired α-trifluoromethyl-β-ketoester.
Nucleophilic Trifluoromethylation Reagents ("CF3-")
Nucleophilic reagents provide a trifluoromethyl anion (CF3⁻) equivalent that reacts with electrophilic substrates such as aldehydes, ketones, and imines.[5][13] The most widely used reagent in this class is (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[5][13] An alternative, more atom-economical source is fluoroform (CF3H).[13]
Performance Comparison: Ruppert-Prakash vs. Fluoroform-Derived Reagents
The Ruppert-Prakash reagent (TMSCF3) is a user-friendly liquid that is highly effective for lab-scale synthesis but requires a catalytic initiator.[13] Fluoroform is a more cost-effective gas, ideal for larger-scale applications, but necessitates specialized handling equipment and a strong, stoichiometric base for activation.[13]
Table 2: Performance in the Nucleophilic Trifluoromethylation of Carbonyls
| Reagent System | Substrate | Activator | Yield (%) |
| Ruppert-Prakash (TMSCF3) | Benzaldehyde (B42025) | TBAF (catalytic) | 95[13] |
| Ruppert-Prakash (TMSCF3) | Acetophenone | TBAF (catalytic) | 92[13] |
| Fluoroform (CF3H) | Benzaldehyde | t-BuOK (stoichiometric) | 98[13] |
| Fluoroform (CF3H) | Acetophenone | t-BuOK (stoichiometric) | 96[13] |
Generalized Mechanism
Experimental Protocol: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
This protocol is adapted from standard procedures for the trifluoromethylation of aldehydes.[1][13]
-
Preparation: To a solution of benzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (TMSCF3, 1.2 mmol, 1.2 equivalents).[1]
-
Initiation: Add a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (e.g., 0.1 mL of a 1M solution in THF, 0.1 mmol) dropwise.[1]
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Upon completion, quench the reaction with an aqueous solution of 1 M HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), concentrate, and purify by flash column chromatography.
Radical Trifluoromethylation Reagents ("CF3•")
Radical trifluoromethylation has become a powerful method for the C-H functionalization of arenes and heteroarenes, often under mild conditions.[1] Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is a popular, stable, and affordable precursor for generating the trifluoromethyl radical (CF3•).[2][14]
Performance Comparison
The Langlois reagent is particularly effective for the direct C-H trifluoromethylation of heterocycles, a transformation that is often challenging for electrophilic reagents under non-photoredox conditions.[10]
Table 3: Performance in the C-H Trifluoromethylation of Heterocycles
| Reagent | Substrate | Conditions | Yield (%) |
| Langlois Reagent | N-Boc-Pyrrole | tBuOOH, CH2Cl2/H2O | 82[10] |
| Togni Reagent I | N-Boc-Pyrrole | Photoredox Catalysis | Low to no yield[10] |
| Umemoto Reagent | N-Boc-Pyrrole | Photoredox Catalysis | Low to no yield[10] |
Generalized Mechanism
Experimental Protocol: Radical Trifluoromethylation using Langlois' Reagent
This protocol describes the direct C-H trifluoromethylation of 4-tert-butylpyridine (B128874).[2]
-
Preparation: To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water (H2O) (to make a 0.2 M solution), add sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv).[2]
-
Oxidant Addition: Stir the biphasic mixture vigorously at room temperature. Add tert-butyl hydroperoxide (TBHP, 70 wt. % in H2O, 5.0 equiv) dropwise to the reaction mixture.[2]
-
Reaction: Continue stirring at room temperature for 3-24 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, and purify by standard chromatographic techniques.
General Experimental Workflow & Safety
A standardized workflow is crucial for achieving reproducible results in trifluoromethylation reactions.
Safety Considerations: Trifluoromethylating reagents can be reactive and require careful handling. Some, like TMSCF3, are volatile, flammable, and moisture-sensitive.[2][15] Always consult the Safety Data Sheet (SDS) for the specific reagent.[16] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[16]
Conclusion
The choice of a trifluoromethylating reagent is dictated by the substrate, desired reaction type, and project-specific factors like scale and cost.[13]
-
Electrophilic reagents like those from Togni and Umemoto are workhorses for a wide range of nucleophiles, with Umemoto's sulfonium salts often showing superior reactivity for activated methylene compounds.[10][17]
-
Nucleophilic reagents , primarily the Ruppert-Prakash reagent, are highly effective for carbonyl compounds, while fluoroform presents a cost-effective alternative for large-scale synthesis.[13]
-
Radical reagents , such as the Langlois reagent, provide a robust and operationally simple method for the direct C-H trifluoromethylation of heterocycles, a key transformation in drug development.[2][10]
By understanding the distinct advantages and limitations of each class, researchers can effectively harness the power of the trifluoromethyl group to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Toxicity Profiles of Bromotrifluoromethane and Other Halocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of bromotrifluoromethane (Halon 1301) and other selected halocarbons, including bromochlorodifluoromethane (B1201744) (Halon 1211), dibromotetrafluoroethane (Halon 2402), carbon tetrachloride, and chloroform (B151607). The information is intended to assist researchers and professionals in understanding the relative toxicities and mechanisms of action of these compounds.
Quantitative Toxicity Data
The following table summarizes the key toxicity values for the selected halocarbons, focusing on acute inhalation toxicity, cardiac sensitization, and central nervous system (CNS) effects.
| Chemical Name (Common Name) | CAS Number | Acute Inhalation LC50 (rat, 4h) | Cardiac Sensitization (Dog) | Central Nervous System (CNS) Effects |
| This compound (Halon 1301) | 75-63-8 | >800,000 ppm[1] | NOAEL: 50,000 ppm[1]LOAEL: 75,000 ppm[1] | Dizziness and drowsiness at 40,000 ppm (3 min exposure in humans)[1] |
| Bromochlorodifluoromethane (Halon 1211) | 353-59-3 | 85,000 - 100,000 ppm[2] | NOAEL: 5,000 ppm[2]LOAEL: 10,000 ppm[2] | Vertigo and paresthesia at 40,000-50,000 ppm (<50 sec exposure in humans)[2] |
| Dibromotetrafluoroethane (Halon 2402) | 124-73-2 | 584 g/m³ (approximately 58,400 ppm)[3] | Data not readily available in a comparable format. | Ataxia and somnolence in mice at 300 g/m³ (2h exposure)[4] |
| Carbon Tetrachloride | 56-23-5 | 9,500 ppm (8h exposure in mice)[5] | Known to have the potential to induce cardiac arrhythmias.[5][6] | Headache, weakness, lethargy, nausea, and vomiting in humans.[7] |
| Chloroform | 67-66-3 | 3 mg/L (approximately 615 ppm)[8] | Known to make the mammalian heart abnormally sensitive to adrenaline. | Dizziness, tiredness, and headaches in humans. |
Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.
Experimental Protocols
Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)
This protocol is designed to assess the health hazards likely to arise from short-term exposure to a substance by inhalation.[1]
-
Test Animals: Typically, young adult rats of a single strain are used. Both sexes are included.
-
Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber. The exposure duration is typically 4 hours.
-
Concentration Levels: A limit test at a high concentration (e.g., 5 mg/L for aerosols) may be performed first. If mortality occurs, a full study with at least three graded concentration levels is conducted to determine the LC50.
-
Observations: Animals are observed for mortality and clinical signs of toxicity at least once daily for up to 14 days. Body weight is measured before the test and at least weekly thereafter.
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LC50 (median lethal concentration) is calculated using appropriate statistical methods.
Cardiac Sensitization Testing in Dogs
This protocol is used to evaluate the potential of a substance to sensitize the myocardium to epinephrine (B1671497), leading to cardiac arrhythmias.[2][5]
-
Test Animals: Healthy, adult beagle dogs are commonly used for this assay.
-
Pre-exposure: Each dog is fitted with an ECG monitor to record cardiac activity. A control injection of epinephrine (typically 8 µg/kg) is administered intravenously to ensure it does not, by itself, cause significant arrhythmias.
-
Exposure: The dog is then exposed to a specific concentration of the test halocarbon via a face mask or an exposure chamber for a set period, often 5-10 minutes.
-
Epinephrine Challenge: While still being exposed to the halocarbon, a challenge dose of epinephrine (same as the control dose) is administered intravenously.
-
Observation: The ECG is continuously monitored for the occurrence of cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, or ventricular fibrillation.
-
Scoring: The severity of the arrhythmia is scored. A positive response is typically defined as the occurrence of a predetermined number of multifocal ventricular ectopic beats.
-
Dose-Response: The procedure is repeated with different concentrations of the halocarbon to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for halocarbon-induced cardiac sensitization and a typical experimental workflow for its assessment.
Caption: Workflow for cardiac sensitization testing and proposed signaling pathway.
Conclusion
The data presented in this guide highlight the significant differences in the toxicity profiles of various halocarbons. This compound (Halon 1301) exhibits relatively low acute inhalation toxicity compared to other halocarbons like carbon tetrachloride and chloroform. However, like many halocarbons, it possesses the potential to induce cardiac sensitization, albeit at higher concentrations than some other agents such as bromochlorodifluoromethane (Halon 1211). The primary toxic effects of carbon tetrachloride and chloroform are hepatotoxicity and nephrotoxicity, with chloroform also being a potent central nervous system depressant.
The provided experimental protocols offer a standardized framework for assessing the acute inhalation toxicity and cardiac sensitization potential of these and other volatile compounds. Understanding these toxicological endpoints and the underlying mechanisms is crucial for the safe handling and development of new chemical entities.
References
- 1. oecd.org [oecd.org]
- 2. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 6. The effect of myocardial infarction on the cardiac sensitization potential of certain halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 8. JCS/JHRS 2022 Guideline on Diagnosis and Risk Assessment of Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Trifluoromethyl Bromide (CBrF3) Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of cost and efficiency in the synthesis of Trifluoromethyl Bromide (CBrF3), a key reagent in trifluoromethylation reactions.
Trifluoromethyl bromide (CBrF3), also known as Halon 1301, is a valuable chemical intermediate, primarily utilized as a precursor for trifluoromethylating agents, such as trifluoromethyltrimethylsilane, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This guide provides a comparative analysis of the primary industrial and laboratory-scale synthesis methods for CBrF3, with a focus on cost-effectiveness and process efficiency, supported by available experimental data.
Executive Summary of Synthesis Methodologies
The production of trifluoromethyl bromide is dominated by two principal synthetic strategies: the direct bromination of trifluoromethane (B1200692) (fluoroform) and the halide exchange of trifluorochloromethane. A third, less common method involves the disproportionation of dibromodifluoromethane (B1204443). The choice of method is often dictated by the availability and cost of starting materials, reaction conditions, and desired scale of production.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Reported Yield | Purity |
| Bromination of Trifluoromethane | Trifluoromethane (CHF3), Bromine (Br2) | High temperature (400-600 °C) or photochemically initiated | High (quantitative conversion reported in some patents) | High, requires purification from HBr and unreacted starting materials |
| Halide Exchange | Trifluorochloromethane (CClF3), Hydrogen Bromide (HBr) | Zinc bromide/carbon catalyst | Data not readily available in public literature | Dependent on catalyst efficiency and purification |
| Disproportionation | Dibromodifluoromethane (CBr2F2) | Aluminum chloride (AlCl3) | Data not readily available in public literature | Product mixture requires separation |
Method 1: Bromination of Trifluoromethane
This is the most direct and widely employed industrial method for CBrF3 synthesis. The reaction involves the substitution of the hydrogen atom in trifluoromethane with a bromine atom.
Experimental Protocol
A typical industrial process involves the gas-phase reaction of trifluoromethane and bromine at elevated temperatures.
-
Reaction Setup: A mixture of trifluoromethane and bromine vapor is introduced into a corrosion-resistant reactor, often made of nickel or a nickel-based alloy, suitable for high-temperature halogenations.
-
Reaction Conditions: The reactor is heated to a temperature in the range of 400-600 °C. The reaction can also be initiated photochemically at lower temperatures using UV irradiation. The molar ratio of the reactants is optimized to maximize the conversion of trifluoromethane while minimizing the formation of polybrominated byproducts.
-
Work-up and Purification: The product stream, consisting of CBrF3, hydrogen bromide (HBr), and unreacted starting materials, is cooled. The HBr is typically removed by scrubbing with an aqueous alkali solution. The remaining gas mixture is then purified by fractional distillation to isolate CBrF3 of high purity.
Cost and Efficiency Analysis
-
Cost: The primary cost drivers for this method are the price of trifluoromethane and bromine. As of late 2025, the approximate cost of trifluoromethane is around $150/kg, while bromine is approximately $2.67/kg. The high temperature required for the thermal process also contributes to the operational cost.
-
Efficiency: This method is reported to achieve high conversion rates and yields, making it suitable for large-scale industrial production. The primary byproduct, HBr, can be recycled or neutralized.
Experimental Workflow
Caption: Workflow for the synthesis of CBrF3 via high-temperature bromination of trifluoromethane.
Method 2: Halide Exchange of Trifluorochloromethane
This method involves the conversion of the C-Cl bond in trifluorochloromethane to a C-Br bond using a bromine source, typically hydrogen bromide, in the presence of a catalyst.
Experimental Protocol
While specific industrial protocols are proprietary, a plausible laboratory-scale synthesis based on similar halide exchange reactions is as follows:
-
Catalyst Preparation: A catalyst bed is prepared using a support material like activated carbon impregnated with zinc bromide.
-
Reaction Setup: Gaseous trifluorochloromethane and hydrogen bromide are passed through the heated catalyst bed in a flow reactor.
-
Reaction Conditions: The reaction is carried out at an elevated temperature, with the specific temperature and pressure optimized for catalyst activity and product selectivity.
-
Work-up and Purification: The product stream, containing CBrF3, hydrogen chloride (HCl), and unreacted starting materials, is cooled. The acidic gases are removed by scrubbing, and the final product is purified by distillation.
Cost and Efficiency Analysis
-
Cost: The cost of trifluorochloromethane is a significant factor. Hydrogen bromide is also a key reactant, with prices around $330-350/kg for liquid HBr. The zinc bromide catalyst is relatively inexpensive, with prices in the range of $600/kg for technical grade.
-
Efficiency: The efficiency of this process is highly dependent on the activity and longevity of the catalyst. Catalyst deactivation can be a challenge, potentially leading to lower overall yields and increased operational costs due to catalyst regeneration or replacement. Quantitative yield and purity data for this specific reaction are not widely available in the public domain.
Signaling Pathway of Catalytic Halide Exchange
Caption: Proposed catalytic cycle for the synthesis of CBrF3 via halide exchange on a zinc bromide catalyst.
Method 3: Disproportionation of Dibromodifluoromethane
This is a less common method that involves the rearrangement of dibromodifluoromethane into trifluoromethyl bromide and other products, catalyzed by a Lewis acid like aluminum chloride.
Reaction Principle
The reaction is believed to proceed through a series of intermolecular halogen exchange steps on the surface of the aluminum chloride catalyst, leading to the formation of more thermodynamically stable products.
2 CBr2F2 --(AlCl3)--> CBrF3 + CBr3F
Cost and Efficiency Analysis
-
Cost: Dibromodifluoromethane is a specialty chemical, and its cost can be significantly higher than that of trifluoromethane or trifluorochloromethane. Prices can range from $245.90 for 5g to over $2,205 for 100g.
-
Efficiency: Detailed information on the yield and selectivity of this reaction is scarce in publicly available literature. The formation of multiple products necessitates a complex purification process, which can reduce the overall efficiency and increase costs. Due to the high cost of the starting material and the likely formation of byproducts, this method is generally not considered economically viable for large-scale production.
Conclusion
For large-scale, cost-effective production of trifluoromethyl bromide, the direct bromination of trifluoromethane appears to be the most established and efficient method, despite the high energy input required. The halide exchange of trifluorochloromethane offers a potential alternative, but its economic viability is heavily dependent on the development of highly active and stable catalysts. The disproportionation of dibromodifluoromethane is currently not a competitive method for bulk synthesis due to the high cost of the starting material and lack of detailed process information.
Researchers and drug development professionals requiring CBrF3 for laboratory-scale applications may find that direct purchase of the compound is the most practical approach, given the specialized equipment and safety precautions required for its synthesis. However, for large-scale consumers, understanding the fundamentals of these synthesis methods can inform procurement strategies and potential in-house production decisions.
Safety Operating Guide
Proper Disposal of Bromotrifluoromethane (Halon 1301): A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Bromotrifluoromethane
This compound, commonly known as Halon 1301, is a colorless, odorless, liquefied compressed gas.[1] While it is an effective fire suppression agent, its production was phased out under the Montreal Protocol due to its significant ozone-depleting potential.[2][3] Consequently, proper disposal is not only a matter of safety but also a legal and environmental imperative. Virgin production of Halon 1301 ceased in the United States on January 1, 1994, making recycled and stockpiled reserves the only available sources for critical applications.[4]
This guide provides essential procedural steps for researchers, scientists, and drug development professionals to safely and responsibly manage the disposal of this compound. The primary hazards associated with this substance include potential adverse effects on the central nervous system, cardiac sensitization, and the risk of asphyxiation in high concentrations, as the gas is heavier than air and can displace oxygen in low-lying areas.[1][5] Direct contact with the rapidly expanding gas can also cause frostbite.[6][7]
Under no circumstances should this compound be vented or released into the atmosphere.[8][9] The U.S. Environmental Protection Agency (EPA) prohibits intentional releases during maintenance, servicing, or disposal of Halon-containing equipment.[4] The only acceptable disposal methods are sending the substance for recycling or arranging for its destruction through an EPA-approved process.[9]
Quantitative Data Summary
For quick reference, the following tables summarize the key physical, chemical, and occupational exposure limits for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | CBrF₃ |
| Molecular Mass | 148.9 g/mol |
| Boiling Point | -58°C |
| Melting Point | -168°C |
| Relative Vapor Density | 5.1 (Air = 1) |
| Ozone Depleting Potential | 10 |
| Log P (Octanol/Water) | 1.86 |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value |
| ACGIH | TLV-TWA | 1000 ppm (6090 mg/m³) |
| NIOSH | REL-TWA | 1000 ppm (6100 mg/m³) |
| OSHA | PEL-TWA | 1000 ppm (6100 mg/m³) |
Procedural Guidance for Proper Disposal
The following step-by-step protocol outlines the required procedures for handling and disposing of this compound cylinders and equipment.
Step 1: Initial Assessment and Hazard Identification
-
Confirm Identity: Positively identify the cylinder's contents as this compound (Halon 1301, UN1009). Check the container label and Safety Data Sheet (SDS).[8]
-
Inspect Container: Visually inspect the cylinder for any signs of damage, corrosion, or leaks.[10] If a leak is suspected, evacuate the area immediately.[8] Leaks in confined spaces can lead to oxygen displacement and suffocation.[10]
-
Secure Area: Ensure the storage area is well-ventilated, cool, and protected from direct sunlight.[7][11] Post signs indicating the presence of a compressed gas and restricting unauthorized access.
Step 2: Personal Protective Equipment (PPE) Selection
-
Minimum PPE: When handling cylinders, wear safety glasses with side shields and protective gloves.[10]
-
Emergency PPE: In the event of a leak or release, personnel must be equipped with a Self-Contained Breathing Apparatus (SCBA).[5][8] An air-purifying respirator will not provide protection in an oxygen-deficient atmosphere.[10] Chemically protective clothing may be required, though it offers little thermal protection against frostbite.[5]
Step 3: Handling and Transportation
-
Safe Movement: Use a suitable hand truck or cylinder cart to move containers. Do not drag, roll, slide, or drop cylinders.[6]
-
Valve Protection: Ensure the valve protection cap is securely in place before moving the cylinder.[7]
-
Securement: Cylinders must be stored upright and firmly secured to prevent falling.[7]
Step 4: Disposal via Recovery and Recycling
-
Do Not Vent: Intentional venting of Halon 1301 is strictly prohibited.[9] All work practices must aim to eliminate environmental contamination.[5]
-
Contact a Certified Facility: The owner of the Halon-containing equipment is responsible for its proper disposal. This must be done by sending the cylinder or equipment for Halon recovery to a facility that operates in accordance with National Fire Protection Association (NFPA) standards (NFPA 10 and NFPA 12A).[4][9]
-
Locate a Vendor: Contact your organization's environmental health and safety (EHS) department, a fire suppression service company, or a licensed hazardous waste disposal contractor to arrange for pickup and recycling.[3][6][12] These vendors can ensure the Halon is reclaimed and recycled for critical uses or sent for proper destruction.
-
Documentation: Maintain records of the disposal, including the name of the disposal contractor and the date of transfer, to comply with local, regional, and national regulations.[7]
Step 5: Emergency Procedures for Leaks or Releases
-
Evacuate: Immediately evacuate all personnel from the affected area.[8]
-
Ventilate: If it is safe to do so, increase ventilation in the area of the leak.[10]
-
Isolate: Stop the flow of material if it can be done without risk. If a leak is from a cylinder or its valve, contact the supplier or emergency services.[5]
-
First Aid:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]
-
Skin Contact (Frostbite): In case of contact with the liquid or rapidly expanding gas, flush the affected area with lukewarm water for at least 15 minutes. Do not rub the frozen parts. Seek immediate medical attention.[5][8]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ICSC 0837 - this compound [inchem.org]
- 2. acs.org [acs.org]
- 3. halon.us [halon.us]
- 4. epa.gov [epa.gov]
- 5. getzfire.com [getzfire.com]
- 6. airgas.com [airgas.com]
- 7. kiddetechnologies.com [kiddetechnologies.com]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. epa.gov [epa.gov]
- 10. caspaerospace.com [caspaerospace.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Halon & Specialist Extinguisher — Synergy Recycling [synergy-recycling.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Bromotrifluoromethane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Bromotrifluoromethane (CBrF3), also known as Halon 1301, ensuring a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a colorless, non-flammable gas, adherence to strict safety protocols is crucial to prevent potential health hazards, including asphyxiation in high concentrations and frostbite from contact with the liquefied gas.[1][2] The following personal protective equipment is mandatory.
Eye and Face Protection:
-
Safety glasses with side-shields should be worn to protect against splashes of the liquefied gas.[3]
-
In situations with a higher risk of exposure, chemical splash goggles and a face shield are recommended.[4]
Skin and Body Protection:
-
Chemical-resistant, impervious gloves are required.[3] While specific breakthrough times can vary by manufacturer, neoprene and nitrile rubber are suggested materials.[4]
-
Wear appropriate protective clothing to prevent skin contact.[4] In case of contact with the rapidly expanding gas, which can cause frostbite, flush the affected area with lukewarm water.[5]
-
Appropriate footwear and additional skin protection should be selected based on the specific task and associated risks.[3]
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, such as under a local exhaust ventilation system.[6]
-
If ventilation is inadequate, a properly fitted, NIOSH-approved air-purifying or air-fed respirator is necessary.[3][7]
-
For concentrations exceeding 1,000 ppm, a supplied-air respirator with a full facepiece operating in a pressure-demand or other positive-pressure mode is required.[7]
-
In confined spaces or areas with potential for high concentrations, a self-contained breathing apparatus (SCBA) is essential.[1]
Quantitative Exposure Limits
Adherence to established occupational exposure limits is critical to ensure personnel safety. The following table summarizes the key exposure limits for this compound.
| Agency | Exposure Limit Type | Value (ppm) | Value (mg/m³) | Notes |
| OSHA | Permissible Exposure Limit (PEL) | 1,000 | 6,100 | 8-hour time-weighted average[7][8] |
| NIOSH | Recommended Exposure Limit (REL) | 1,000 | 6,100 | 10-hour time-weighted average[7][8] |
| ACGIH | Threshold Limit Value (TLV) | 1,000 | 6,090 | 8-hour time-weighted average[7][8] |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 40,000 | - | [7][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. Use a local exhaust ventilation system to draw vapors away from the breathing zone.[6]
-
Before use, inspect cylinders for any damage. Cylinders should be stored upright and firmly secured.[3]
-
Verify that all equipment is rated for cylinder pressure and constructed of compatible materials.[3]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the section above before handling the cylinder.
3. Dispensing the Gas:
-
Ensure the cylinder valve is closed before connecting any equipment.[3]
-
Use a backflow preventative device in the piping.[3]
-
Open the valve slowly and carefully.
-
Do not heat the cylinder to increase the discharge rate.[5]
4. Post-Handling Procedures:
-
Close the cylinder valve after each use and when the cylinder is empty.[3]
-
Disconnect any equipment from the cylinder.
-
Store the cylinder in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[3] Cylinder temperature should not exceed 52 °C (125 °F).[3]
Disposal Plan
Due to its ozone-depleting potential, this compound must not be released into the atmosphere.[1][9]
1. Waste Collection:
-
Do not attempt to dispose of the gas yourself.
2. Professional Disposal:
-
Disposal must be conducted by a licensed and qualified hazardous waste management company.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]
-
Alternatively, empty Airgas-owned pressure vessels should be returned to Airgas.[3] Some suppliers may have a waste gas recovery program.[1]
3. Decontamination of Empty Containers:
-
Empty containers may still contain product residues and should be handled as hazardous waste.[3]
-
Do not puncture or incinerate containers.[3]
-
Containers can be triple-rinsed with a suitable solvent, as advised by your EHS department. The rinsate must be collected and disposed of as hazardous waste.[9]
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. getzfire.com [getzfire.com]
- 3. airgas.com [airgas.com]
- 4. kiddetechnologies.com [kiddetechnologies.com]
- 5. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 6. wormald.com.au [wormald.com.au]
- 7. nj.gov [nj.gov]
- 8. Trifluorobromomethane - IDLH | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
